Lenalidomide-acetylene-Br
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C17H15BrN2O3 |
|---|---|
Molekulargewicht |
375.2 g/mol |
IUPAC-Name |
3-[7-(4-bromobut-1-ynyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C17H15BrN2O3/c18-9-2-1-4-11-5-3-6-12-13(11)10-20(17(12)23)14-7-8-15(21)19-16(14)22/h3,5-6,14H,2,7-10H2,(H,19,21,22) |
InChI-Schlüssel |
ZILZKVZXYARDOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCBr |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Mechanism of Action of Lenalidomide-Acetylene-Br: A Technical Guide to a Key Building Block for Targeted Protein Degradation
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of Lenalidomide-acetylene-Br, a critical chemical tool in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.
Introduction: The Role of this compound in PROTAC Technology
This compound is a derivative of Lenalidomide, an immunomodulatory drug with well-established anti-cancer properties. The core function of this modified molecule is to act as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). The acetylene-bromide group serves as a versatile chemical handle, or linker, enabling the conjugation of the Lenalidomide moiety to a ligand designed to bind a specific protein of interest (POI). This bifunctional design is the cornerstone of PROTAC technology, which hijacks the cell's natural protein disposal system to selectively eliminate disease-causing proteins.
In essence, a PROTAC constructed with this compound acts as a molecular bridge, bringing a target protein into close proximity with the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome, leading to its clearance from the cell.
This guide will delve into the specifics of this mechanism, using two well-characterized PROTACs, SD-36 and HJM-561, as illustrative examples. SD-36 targets the transcription factor STAT3 for degradation, while HJM-561 targets the Epidermal Growth Factor Receptor (EGFR), particularly mutants resistant to conventional inhibitors.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The mechanism of action of a PROTAC utilizing a this compound-derived warhead can be dissected into a series of sequential steps, as illustrated in the signaling pathway diagram below.
Quantitative Data Summary
The efficacy of PROTACs derived from this compound can be quantified through various in vitro and cellular assays. The following tables summarize key quantitative data for the exemplar PROTACs, SD-36 and HJM-561.
Table 1: Quantitative Data for SD-36 (STAT3 Degrader)
| Parameter | Value | Cell Line/System | Description |
| Binding Affinity (Kd) to STAT3 | ~50 nM | In vitro | Measures the binding strength of the STAT3-targeting moiety of SD-36 to the STAT3 protein. |
| IC50 (STAT3 Transcriptional Activity) | 10 nM | STAT3-luciferase reporter assay | Concentration of SD-36 required to inhibit 50% of STAT3's transcriptional activity. |
| IC50 (Cell Viability) | 35 nM | MOLM-16 | Concentration of SD-36 required to inhibit the growth of 50% of MOLM-16 cells.[1] |
| DC50 (STAT3 Degradation) | 0.12 µM - 0.38 µM | MOLM-16 | Concentration of SD-36 required to degrade 50% of the total STAT3 protein.[2] |
Table 2: Quantitative Data for HJM-561 (EGFR Degrader)
| Parameter | Value | Cell Line | Description |
| DC50 (EGFR Del19/T790M/C797S Degradation) | 9.2 nM | Ba/F3 | Concentration of HJM-561 required to degrade 50% of the triple-mutant EGFR protein.[3][4] |
| DC50 (EGFR L858R/T790M/C797S Degradation) | 5.8 nM | Ba/F3 | Concentration of HJM-561 required to degrade 50% of the triple-mutant EGFR protein.[3][4] |
| IC50 (Cell Viability, Del19/T790M/C797S) | 15.6 nM | Ba/F3 | Concentration of HJM-561 required to inhibit the growth of 50% of Ba/F3 cells expressing this EGFR mutant.[3] |
| IC50 (Cell Viability, L858R/T790M/C797S) | 17.0 nM | Ba/F3 | Concentration of HJM-561 required to inhibit the growth of 50% of Ba/F3 cells expressing this EGFR mutant.[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of PROTACs derived from this compound.
Protein Degradation Assay (Western Blotting)
This protocol is used to quantify the reduction in the total amount of the target protein following treatment with the PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MOLM-16 for SD-36, or Ba/F3 expressing EGFR mutants for HJM-561) and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control for specified time periods (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein (e.g., anti-STAT3 or anti-EGFR) and a loading control (e.g., anti-GAPDH or anti-β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
Cell Viability Assay (e.g., CCK-8 or MTT)
This protocol measures the effect of the PROTAC on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 or 96 hours).
-
Reagent Addition: Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by non-linear regression analysis.
In Vitro Ubiquitination Assay
This assay directly demonstrates the ubiquitination of the target protein in the presence of the PROTAC.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the purified target protein, and the E3 ligase complex (e.g., recombinant CRBN/DDB1).
-
PROTAC Addition: Add the PROTAC or vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.
-
Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an antibody against the target protein or an antibody against ubiquitin. An increase in high molecular weight bands corresponding to the ubiquitinated target protein indicates a positive result.
Signaling Pathways and Cellular Consequences
The degradation of the target protein by a this compound-based PROTAC initiates a cascade of downstream cellular events. The specific consequences depend on the function of the degraded protein.
Downstream Effects of STAT3 Degradation by SD-36
STAT3 is a key transcription factor involved in cell proliferation, survival, and differentiation. Its degradation by SD-36 leads to:
-
Inhibition of STAT3-dependent gene transcription: This includes the downregulation of anti-apoptotic proteins (e.g., Bcl-xL, Mcl-1) and cell cycle regulators (e.g., c-Myc, Cyclin D1).
-
Induction of apoptosis: The loss of anti-apoptotic signals triggers programmed cell death.
-
Cell cycle arrest: The downregulation of key cell cycle proteins halts cell proliferation.
Downstream Effects of EGFR Degradation by HJM-561
EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling pathways crucial for cancer cell growth and survival, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. Degradation of mutant EGFR by HJM-561 results in:
-
Inhibition of downstream signaling: The ablation of the receptor prevents the activation of pro-survival pathways.
-
Inhibition of cell proliferation: The loss of growth signals leads to a halt in cell division.
-
Overcoming drug resistance: By degrading the mutant EGFR that is insensitive to conventional inhibitors, HJM-561 can restore therapeutic efficacy.
Conclusion
This compound is a powerful and versatile building block in the rapidly advancing field of targeted protein degradation. Its ability to effectively recruit the E3 ligase Cereblon provides a robust platform for the development of PROTACs against a wide array of high-value therapeutic targets. The examples of SD-36 and HJM-561 highlight the potential of this technology to address previously "undruggable" proteins and to overcome mechanisms of drug resistance. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research and development in this exciting area of therapeutic innovation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SD-91 as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays to monitor degradation of the EGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Synthesis and Characterization of Lenalidomide-acetylene-Br
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological context of Lenalidomide-acetylene-Br, a derivative of the immunomodulatory drug lenalidomide (B1683929). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This compound serves as a valuable chemical tool, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).
Introduction
Lenalidomide is a potent thalidomide (B1683933) analog with significant anti-cancer, anti-inflammatory, and immunomodulatory properties.[1][2][3] It is widely used in the treatment of multiple myeloma and other hematological malignancies.[1][2] The mechanism of action of lenalidomide is multifaceted, primarily involving the modulation of the E3 ubiquitin ligase cereblon (CRBN), leading to the degradation of specific substrate proteins.[4][5] The derivatization of lenalidomide, such as through the introduction of an acetylene-bromide functional group, opens up avenues for its use in novel therapeutic modalities like PROTACs, which are designed to induce the degradation of target proteins. This compound, with its terminal bromide and acetylene (B1199291) functionalities, is a key building block for the construction of these bifunctional molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 3-(4-(4-bromobut-1-yn-1-yl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione | [6] |
| CAS Number | 2619512-84-2 | [6] |
| Chemical Formula | C17H15BrN2O3 | [6] |
| Molecular Weight | 375.22 g/mol | [6] |
| Exact Mass | 374.0266 | [6] |
| Elemental Analysis | C, 54.42%; H, 4.03%; Br, 21.30%; N, 7.47%; O, 12.79% | [6] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A proposed synthetic route is outlined below, based on established methods for the synthesis of lenalidomide and its derivatives.[7][8][9][10][11]
Proposed Synthetic Scheme
A plausible synthetic pathway involves the initial synthesis of the lenalidomide core structure, followed by the introduction of the acetylene-bromide side chain.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate
-
Materials: Methyl 2-methyl-3-nitrobenzoate, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl4).
-
Procedure: A solution of methyl 2-methyl-3-nitrobenzoate in CCl4 is treated with NBS and a catalytic amount of AIBN. The mixture is refluxed under an inert atmosphere until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.[8]
Step 2: Synthesis of 3-(7-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
-
Materials: Methyl 2-(bromomethyl)-3-nitrobenzoate, 3-aminopiperidine-2,6-dione (B110489) hydrochloride, Triethylamine (B128534) (Et3N), Acetonitrile (B52724).
-
Procedure: To a suspension of 3-aminopiperidine-2,6-dione hydrochloride in acetonitrile, triethylamine is added, and the mixture is stirred at room temperature. A solution of methyl 2-(bromomethyl)-3-nitrobenzoate in acetonitrile is then added dropwise. The reaction mixture is heated to reflux and stirred overnight. After cooling, the precipitate is collected by filtration, washed with water and ethanol, and dried to yield the product.[7][10]
Step 3: Synthesis of Lenalidomide
-
Materials: 3-(7-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.
-
Procedure: The nitro intermediate is dissolved in methanol, and 10% Pd/C is added. The mixture is hydrogenated in a Parr apparatus under hydrogen pressure. Upon completion of the reaction (monitored by TLC or HPLC), the catalyst is filtered off, and the solvent is evaporated to give lenalidomide.[11]
Step 4: Synthesis of this compound
-
Materials: Lenalidomide, 1-bromo-4-iodobut-1-yne, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), Copper(I) iodide (CuI), Triethylamine, Dimethylformamide (DMF).
-
Procedure: Lenalidomide is dissolved in a mixture of DMF and triethylamine. The solution is degassed with argon. Pd(PPh3)4 and CuI are then added, followed by the dropwise addition of 1-bromo-4-iodobut-1-yne. The reaction is stirred at room temperature under an argon atmosphere until completion. The solvent is removed in vacuo, and the residue is purified by column chromatography to afford this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized compound. The following analytical techniques are recommended.
Summary of Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the piperidine-2,6-dione moiety, the isoindolinone core, and the bromobutyl-acetylene chain. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the carbonyls of the dione (B5365651) and isoindolinone, aromatic carbons, and the carbons of the acetylene and alkyl bromide. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (m/z = 374.0266 for [M]+). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity, with a specific retention time under defined chromatographic conditions. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Characteristic absorption bands for N-H, C=O, C≡C, and C-Br functional groups. |
Detailed Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
-
Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is typically used.[3]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 3.0) and an organic solvent (e.g., acetonitrile) is common.[12]
-
Flow Rate: A flow rate of approximately 1.0 mL/min is generally suitable.[13]
-
Detection: UV detection at 210 nm is appropriate for this chromophore-containing molecule.[3]
-
Purpose: To determine the purity of the synthesized compound and to monitor reaction progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or deuterated chloroform (B151607) (CDCl3) can be used.
-
¹H NMR: Provides information on the proton environment in the molecule, allowing for the confirmation of the overall structure.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
Purpose: To elucidate the chemical structure of the final product and intermediates.
Mass Spectrometry (MS)
-
Ionization Technique: Electrospray ionization (ESI) is a suitable method.
-
Analysis Mode: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing an accurate mass measurement.
-
Purpose: To confirm the molecular weight and elemental formula of the synthesized compound.
Biological Activity and Signaling Pathways
Lenalidomide exerts its therapeutic effects through various mechanisms, primarily by binding to the CRBN E3 ubiquitin ligase complex.[4][5] This binding event alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4] The degradation of these factors is crucial for the anti-myeloma and immunomodulatory activities of lenalidomide.
Lenalidomide's Mechanism of Action
Caption: Mechanism of action of Lenalidomide via the CRL4-CRBN E3 ligase complex.
Immunomodulatory Effects
Beyond its direct anti-tumor effects, lenalidomide also modulates the immune system. It enhances T-cell and Natural Killer (NK) cell activity and alters the production of various cytokines.[2][5]
References
- 1. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Lenalidomide? [synapse.patsnap.com]
- 3. ijpar.com [ijpar.com]
- 4. Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. SCALABLE AND GREEN PROCESS FOR THE SYNTHESIS OF ANTICANCER DRUG LENALIDOMIDE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 10. WO2016024286A2 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 11. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. jjournals.ju.edu.jo [jjournals.ju.edu.jo]
An In-Depth Technical Guide to Lenalidomide-Acetylene-Br for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Lenalidomide-acetylene-Br, a key building block for the development of Proteolysis Targeting Chimeras (PROTACs). It covers its synthesis, mechanism of action, and the experimental protocols required for its successful application in targeted protein degradation.
Introduction to Lenalidomide (B1683929) in PROTACs
Lenalidomide is a derivative of thalidomide (B1683933) and a well-established immunomodulatory drug. In the realm of targeted protein degradation, lenalidomide and its analogues function as potent E3 ligase recruiters. Specifically, they bind to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. By incorporating a lenalidomide moiety into a PROTAC, researchers can hijack this cellular machinery to induce the ubiquitination and subsequent proteasomal degradation of a specific protein of interest (POI).
The "this compound" molecule is a bifunctional linker precursor. It contains the lenalidomide core for CRBN engagement and a bromo-acetylene functional group. This group serves as a versatile chemical handle for conjugation to a ligand that binds to the target protein, thus forming the final PROTAC molecule. The alkyne component allows for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), providing a highly efficient and specific method for PROTAC synthesis. The bromine atom offers an alternative site for nucleophilic substitution reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| IUPAC Name | 3-(4-(4-bromobut-1-yn-1-yl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione | [1] |
| CAS Number | 2619512-84-2 | [1] |
| Molecular Formula | C₁₇H₁₅BrN₂O₃ | [1] |
| Molecular Weight | 375.22 g/mol | [1] |
| Exact Mass | 374.0266 | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Should be stored dry and in the dark. | [1] |
Mechanism of Action
PROTACs assembled using this compound operate by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase. This proximity, orchestrated by the PROTAC, leads to the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.
References
An In-depth Technical Guide to Lenalidomide-acetylene-Br: A Key Building Block in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Lenalidomide-acetylene-Br, a crucial chemical intermediate in the development of Proteolysis Targeting Chimeras (PROTACs). While not a therapeutic agent itself, its discovery and synthesis are integral to the advancement of novel drug discovery platforms aimed at targeted protein degradation.
Introduction to this compound
This compound is a heterobifunctional chemical linker. Its structure is designed to incorporate a Lenalidomide moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a bromo-acetylene functional group, which allows for further chemical modification to attach a ligand for a target protein. This molecule is a foundational component for creating PROTACs, which are designed to bring a target protein into proximity with an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
One notable application of this linker is in the synthesis of HJM-561, a potent and selective orally active EGFR PROTAC designed to inhibit Osimertinib-resistant EGFR triple mutations.[1][2]
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This data is essential for its use in synthetic chemistry and for regulatory purposes.
| Property | Value | Source |
| Catalogue Number | PA 12 0621034 | [3] |
| CAS Number | 2619512-84-2 | [3] |
| Molecular Formula | C₁₇H₁₅BrN₂O₃ | [3] |
| Molecular Weight | 375.22 g/mol | [3] |
Conceptual Synthetic Protocol
While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a plausible synthetic route can be conceptualized based on standard organic chemistry principles and the known structure of the molecule. The following represents a likely, generalized workflow for its synthesis.
Objective: To synthesize this compound from commercially available starting materials.
Materials:
-
Lenalidomide
-
A suitable bromo-aromatic compound with a terminal alkyne
-
Appropriate solvents (e.g., DMF, DMSO)
-
Coupling reagents (e.g., DCC, EDC)
-
Bases (e.g., DIPEA, triethylamine)
-
Purification materials (e.g., silica (B1680970) gel for chromatography)
Methodology:
-
Activation of Lenalidomide: The carboxylic acid group of Lenalidomide is activated to form a more reactive intermediate. This can be achieved using standard coupling reagents.
-
Coupling Reaction: The activated Lenalidomide is then reacted with a bromo-aromatic amine or alcohol that also contains an acetylene (B1199291) group. This forms an amide or ester linkage, respectively, connecting the Lenalidomide moiety to the bromo-acetylene-containing aromatic ring.
-
Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove unreacted reagents and byproducts. The crude product is then purified, typically by column chromatography, to yield pure this compound.
-
Characterization: The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Mechanism of Action in a PROTAC Context
This compound itself does not have a biological mechanism of action. Its function is realized when it is incorporated into a PROTAC. The following diagram illustrates the general mechanism of action for a PROTAC that utilizes a Lenalidomide-based linker.
Caption: General mechanism of action for a PROTAC utilizing a Lenalidomide-based linker.
Visualized Synthetic Workflow
The conceptual synthesis of a PROTAC using this compound can be visualized as a multi-step process. The diagram below outlines the key stages from starting materials to the final PROTAC molecule.
Caption: Conceptual workflow for the synthesis of a PROTAC using this compound.
Conclusion
This compound represents a critical advancement in the field of targeted protein degradation. While its own "history" is embedded in the broader development of PROTAC technology, its availability provides a versatile and powerful tool for researchers. The ability to readily incorporate the CRBN-recruiting Lenalidomide moiety allows for the rapid development of novel PROTACs against a wide range of therapeutic targets. This technical guide provides a foundational understanding of its properties, synthesis, and application, serving as a valuable resource for scientists and developers in the ongoing quest for new and more effective medicines.
References
An In-depth Technical Guide to the Binding Affinity of Lenalidomide-acetylene-Br to Cereblon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929) and its derivatives are pivotal in the field of targeted protein degradation, primarily through their interaction with the E3 ubiquitin ligase Cereblon (CRBN). This interaction forms the basis for the mechanism of action of immunomodulatory drugs (IMiDs) and is a cornerstone in the development of Proteolysis-Targeting Chimeras (PROTACs). "Lenalidomide-acetylene-Br" is a chemically modified analog of lenalidomide, engineered as a versatile linker for the synthesis of PROTACs.[1][2][3] This guide provides a comprehensive technical overview of the binding affinity of lenalidomide and its derivatives to Cereblon, serving as a foundational reference for understanding the engagement of molecules like this compound.
This compound is specifically designed to retain the high-affinity binding to CRBN characteristic of its parent compound, while the acetylene (B1199291) and bromine moieties offer reactive handles for the attachment of linkers and target-protein-binding ligands, essential for PROTAC assembly.[4] The binding of the lenalidomide component to CRBN is the critical first step in the formation of a ternary complex, which also includes a target protein, ultimately leading to the target's ubiquitination and degradation by the proteasome.[4]
Quantitative Binding Affinity Data
The binding affinity of lenalidomide and its analogs to Cereblon has been determined using various biophysical techniques. The following table summarizes key binding affinity data, providing a comparative reference. It is important to note that affinity values can vary based on the specific experimental conditions and the protein construct used (e.g., full-length CRBN vs. the thalidomide-binding domain).
| Compound | Assay Type | Binding Constant | Source |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | KD: 0.6 µM (for CRBN:DDB1) | [5] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | KD: 19 µM (for CRBN-TBD) | [5] |
| Lenalidomide | Competitive Binding | IC50: ~2 µM | [6][7] |
| Lenalidomide | Fluorescence Polarization (FP) | pIC50: 5.82 (IC50: 1.5 µM) | [8] |
| Pomalidomide (B1683931) | Isothermal Titration Calorimetry (ITC) | Kd: ~157 nM | |
| Thalidomide (B1683933) | Isothermal Titration Calorimetry (ITC) | Kd: ~250 nM |
Signaling Pathway
Lenalidomide and its derivatives function as "molecular glues" by inducing and stabilizing the interaction between CRBN and its neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[9][10] This leads to their ubiquitination and subsequent degradation by the proteasome, which is central to the therapeutic effects of these compounds in multiple myeloma.[9][11]
Experimental Protocols
Accurate determination of binding affinity is crucial for the development of effective CRBN-targeting compounds. The following are detailed protocols for commonly used biophysical assays.
Fluorescence Polarization (FP)
FP is a solution-based, homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein.
Principle: A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a much larger protein like CRBN, its rotation slows significantly, leading to an increase in fluorescence polarization. In a competitive assay, an unlabeled test compound that binds to CRBN will displace the fluorescent tracer, causing a decrease in polarization.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant CRBN protein (often as a complex with DDB1).
-
Prepare a stock solution of a fluorescently labeled thalidomide or lenalidomide tracer (e.g., Cy5-labeled thalidomide) in an appropriate buffer (e.g., TRIS or HEPES-based buffer with additives like NaCl, DTT, and a non-ionic detergent).
-
Prepare serial dilutions of the test compound (e.g., this compound).
-
-
Assay Procedure:
-
In a low-volume, black microplate, add the assay buffer.
-
Add the test compound at various concentrations.
-
Add the fluorescent tracer at a fixed final concentration.
-
Initiate the reaction by adding the CRBN protein to a fixed final concentration.
-
Incubate the plate at room temperature, protected from light, to reach binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters.
-
Plot the millipolarization (mP) values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.[12][13]
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[14]
Principle: ITC measures the heat change that occurs when a ligand is titrated into a solution containing a protein. The resulting binding isotherm can be used to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[15]
Methodology:
-
Sample Preparation:
-
Express and purify recombinant human Cereblon, often in complex with DDB1, to ensure stability and proper folding.
-
Prepare a solution of the purified protein in a well-defined ITC buffer (e.g., phosphate (B84403) or HEPES buffer). The exact same buffer must be used to dissolve the ligand to avoid artifacts from heats of dilution.
-
Prepare a solution of the test compound in the same ITC buffer.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the test compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
-
A control experiment, titrating the ligand into the buffer alone, is performed to measure the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw heat flow data to obtain the heat change per injection.
-
Subtract the heat of dilution from the experimental data.
-
Plot the corrected heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine KD, n, and ΔH.[15]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique for real-time monitoring of biomolecular interactions.[16]
Principle: SPR measures changes in the refractive index at the surface of a sensor chip when an analyte in solution binds to a ligand immobilized on the chip. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) is calculated (KD = koff/kon).[17][18][19]
Methodology:
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 chip for amine coupling).
-
Immobilize purified CRBN protein onto the sensor chip surface using a suitable coupling chemistry (e.g., amine coupling).
-
-
Binding Analysis:
-
Flow a solution of the test compound (analyte) at various concentrations over the sensor chip surface.
-
Monitor the change in the SPR signal (measured in response units, RU) in real-time to observe the association phase.
-
Flow a buffer solution without the analyte over the chip to monitor the dissociation phase.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
Fit the corrected sensorgrams to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.
-
Conclusion
This compound serves as a critical component in the construction of PROTACs, leveraging the well-established and high-affinity interaction between the lenalidomide scaffold and Cereblon. While direct binding data for this specific linker molecule is not extensively published, the wealth of information available for lenalidomide and its analogs provides a robust framework for understanding its binding characteristics. The experimental protocols detailed in this guide offer standardized methods for quantifying the binding affinity of such derivatives to CRBN, which is an essential step in the design and optimization of novel protein degraders. A thorough characterization of this initial binding event is paramount to the successful development of potent and selective therapeutics based on the targeted degradation of disease-causing proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lenalidomide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lenalidomide inhibits the proliferation of CLL cells via a cereblon/p21WAF1/Cip1-dependent mechanism independent of functional p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cereblon expression is required for the antimyeloma activity of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. zaguan.unizar.es [zaguan.unizar.es]
- 15. benchchem.com [benchchem.com]
- 16. SPR: Surface Plasmon Resonance – MOSBRI.eu [mosbri.eu]
- 17. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Lenalidomide-Acetylene-Br: A Technical Guide to its Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest. A critical component in the design of effective PROTACs is the E3 ligase ligand, which recruits the cellular machinery responsible for tagging the target protein for degradation.
Lenalidomide (B1683929), an immunomodulatory drug, is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] Its derivatives are frequently incorporated into PROTAC design. This technical guide focuses on a specific, functionalized derivative: Lenalidomide-acetylene-Br. This molecule serves as a versatile building block, or linker, for the synthesis of PROTACs, providing reactive handles for conjugation to a target-binding ligand.[3][4] This guide will provide an in-depth overview of its chemical properties, its role in the synthesis and mechanism of action of PROTACs, detailed experimental protocols for its use, and a case study on its application in the development of an Epidermal Growth Factor Receptor (EGFR) degrader.
Chemical Properties and Structure
This compound is a derivative of lenalidomide featuring an acetylene (B1199291) group and a terminal bromine atom. These modifications are strategically introduced to serve as chemical handles for the covalent attachment of a linker and a warhead (a ligand that binds to the target protein), thereby facilitating the construction of a PROTAC.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C17H15BrN2O3 | [4] |
| Molecular Weight | 375.22 g/mol | [4] |
| IUPAC Name | 3-(4-(4-bromobut-1-yn-1-yl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione | [4] |
| CAS Number | 2619512-84-2 | [4] |
| Appearance | Solid | [4] |
| Solubility | Soluble in DMSO | [6] |
| Storage Conditions | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years) | [6] |
Role in Targeted Protein Degradation: The PROTAC Mechanism
This compound functions as the Cereblon-binding moiety within a PROTAC. The fundamental mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase.[7] In the case of PROTACs synthesized using this compound, the E3 ligase recruited is Cereblon (CRBN).
The formation of this ternary complex brings the target protein into close proximity with the E3 ligase, which then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins.[8] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
Caption: General mechanism of PROTAC-mediated protein degradation.
Case Study: HJM-561, an EGFR PROTAC Degrader
This compound is a key component in the synthesis of HJM-561, an orally active and selective PROTAC designed to degrade Epidermal Growth Factor Receptor (EGFR).[][10] HJM-561 was developed to overcome resistance to Osimertinib, a third-generation EGFR tyrosine kinase inhibitor, which often arises from the C797S mutation in EGFR.[10]
HJM-561 incorporates a ligand that binds to EGFR and a lenalidomide-based moiety that recruits the CRBN E3 ligase, connected by a linker.[] This design allows for the selective degradation of mutant forms of EGFR, including the triple mutant (Del19/T790M/C797S and L858R/T790M/C797S), while having minimal effect on wild-type EGFR.[][10]
Quantitative Data for HJM-561
The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).
Table 2: Degradation Activity of HJM-561
| Cell Line/EGFR Mutant | DC50 (nM) | Dmax (%) | Reference(s) |
| Ba/F3 Del19/T790M/C797S | 9.2 | Not Reported | [] |
| Ba/F3 L858R/T790M/C797S | 5.8 | Not Reported | [] |
HJM-561 has also demonstrated potent anti-proliferative activity in cells expressing these EGFR mutants, with IC50 values of 15.6 nM and 17.0 nM in Del19/T790M/C797S and L858R/T790M/C797S Ba/F3 cells, respectively.[]
EGFR Signaling Pathway and Impact of Degradation
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and migration.[5][11] Two major pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.[11] In cancer, mutations in EGFR can lead to its constitutive activation, driving uncontrolled cell growth.
Caption: EGFR signaling and its disruption by HJM-561.
By inducing the degradation of EGFR, HJM-561 effectively shuts down these downstream signaling pathways, leading to the inhibition of tumor growth.[][12] This approach is advantageous over traditional inhibitors as it removes the entire protein scaffold, potentially preventing the development of resistance mechanisms that can arise from kinase domain mutations.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound in the synthesis of PROTACs and the subsequent evaluation of their biological activity.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general method for coupling this compound to a target-binding ligand containing a suitable functional group (e.g., an azide (B81097) for click chemistry or a nucleophile for substitution). The example below outlines a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction, a robust and widely used method for PROTAC synthesis.[][13]
Materials:
-
This compound
-
Azide-functionalized target-binding ligand
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of tert-butanol (B103910) and water, or DMF)
-
Nitrogen or Argon gas
-
Reaction vessel
-
Stirring apparatus
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
-
Purification system (e.g., column chromatography or preparative HPLC)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve the azide-functionalized target-binding ligand (1 equivalent) and this compound (1-1.2 equivalents) in the chosen solvent system.
-
Degassing: Bubble nitrogen or argon gas through the solution for 15-30 minutes to remove dissolved oxygen, which can interfere with the reaction.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water and a solution of copper(II) sulfate (0.1-0.2 equivalents) in water.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as NMR (1H and 13C), high-resolution mass spectrometry (HRMS), and analytical HPLC.
Caption: Workflow for PROTAC synthesis via click chemistry.
Protocol 2: Western Blotting for Protein Degradation
This protocol details the steps to assess the degradation of a target protein in cultured cells following treatment with a PROTAC.[3]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC compound dissolved in a suitable solvent (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 3: Cell Viability Assay
This protocol describes how to measure the effect of a PROTAC on cell viability, typically using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo®) assay.[11]
Materials:
-
Cultured cells
-
PROTAC compound
-
96-well plates
-
Cell viability reagent (e.g., MTT solution or CellTiter-Glo® reagent)
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours).
-
Assay:
-
For MTT assay: Add MTT solution to each well and incubate. Then, add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
-
Measurement: Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 4: In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein in a cell-free system.[7]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant Cereblon/DDB1 complex (E3 ligase)
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
PROTAC compound
-
Reaction buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase, target protein, ubiquitin, and ATP in the reaction buffer.
-
PROTAC Addition: Add the PROTAC at the desired concentration. Include a no-PROTAC control.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding Laemmli buffer.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the target protein. The appearance of higher molecular weight bands corresponding to polyubiquitinated target protein indicates successful PROTAC-mediated ubiquitination.
Conclusion
This compound is a valuable chemical tool for the construction of potent and selective PROTACs that recruit the Cereblon E3 ubiquitin ligase. Its bifunctional nature, with reactive acetylene and bromine handles, allows for versatile and efficient synthesis of these targeted protein degraders. The successful development of the EGFR degrader HJM-561 highlights the potential of PROTACs built with this linker to address significant challenges in cancer therapy, such as acquired drug resistance. The experimental protocols provided in this guide offer a framework for researchers to synthesize and evaluate their own PROTACs, contributing to the continued advancement of this exciting therapeutic modality. As the field of targeted protein degradation evolves, the strategic use of well-designed building blocks like this compound will be crucial for unlocking the full therapeutic potential of PROTACs.
References
- 1. AKT Facilitates EGFR Trafficking and Degradation by Phosphorylating and Activating PIKfyve - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BAD protein integrates survival signaling by EGFR/MAPK and PI3K/Akt kinase pathways in PTEN-deficient tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. pubs.acs.org [pubs.acs.org]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of PROTACs using Lenalidomide-acetylene-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific proteins of interest (POIs) through the ubiquitin-proteasome system. A PROTAC typically consists of three components: a ligand that binds to a POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. Lenalidomide is a well-established ligand for the Cereblon (CRBN) E3 ligase, making it a valuable component in PROTAC design.
This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing the commercially available linker, Lenalidomide-acetylene-Br (IUPAC Name: 3-(4-(4-bromobut-1-yn-1-yl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione). This linker features a terminal alkyne for "click chemistry" and a terminal alkyl bromide for nucleophilic substitution, offering two distinct and versatile strategies for conjugation to a POI ligand.
A key example of a PROTAC synthesized using this linker is HJM-561 , a potent and selective epidermal growth factor receptor (EGFR) degrader. The synthesis of HJM-561 demonstrates the utility of the alkylation strategy.
Signaling Pathway of Lenalidomide-based PROTACs
Lenalidomide-based PROTACs function by hijacking the CRBN E3 ubiquitin ligase to induce the degradation of a target protein. The PROTAC molecule facilitates the formation of a ternary complex between the POI and CRBN. This proximity induces the ubiquitination of the POI by the E3 ligase machinery. The polyubiquitinated POI is then recognized and degraded by the proteasome, leading to its clearance from the cell.
Application Notes and Protocols for Conjugating Lenalidomide-acetylene-Br to a Target Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929), an immunomodulatory agent, has demonstrated significant therapeutic efficacy in various hematological malignancies.[1] Its mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase, which subsequently targets specific proteins for ubiquitination and proteasomal degradation.[1][2] This targeted protein degradation pathway has made lenalidomide a valuable component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to its degradation.[3]
This document provides detailed protocols for the conjugation of Lenalidomide-acetylene-Br, a derivative of lenalidomide featuring a terminal alkyne group, to an azide-functionalized target ligand. The primary methods for this conjugation are copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." These bioorthogonal reactions offer high efficiency and specificity, making them ideal for the synthesis of well-defined bioconjugates.[4]
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound | MedKoo Biosciences | E3 Ligase Ligand Precursor |
| Azide-Functionalized Target Ligand (e.g., Azide-VHL Ligand) | User-provided | Target Protein Ligand |
| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | CuAAC Catalyst Precursor |
| Sodium Ascorbate (B8700270) | Sigma-Aldrich | CuAAC Reducing Agent |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | CuAAC Copper(I) Stabilizing Ligand |
| Dibenzocyclooctyne (DBCO)-Functionalized Target Ligand | User-provided | SPAAC Target Protein Ligand |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | Solvent |
| N,N-Dimethylformamide (DMF), Anhydrous | Sigma-Aldrich | Solvent |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | Reaction Buffer |
| HPLC Grade Acetonitrile | Thermo Fisher Scientific | Purification |
| HPLC Grade Water | Thermo Fisher Scientific | Purification |
| Formic Acid | Thermo Fisher Scientific | Purification |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an azide-functionalized target ligand using a copper(I) catalyst.
Reaction Scheme:
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the azide-functionalized target ligand in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 1.0 equivalent of the azide-functionalized target ligand stock solution with 1.1 equivalents of the this compound stock solution.
-
Add reaction buffer (e.g., PBS, pH 7.4) to achieve the desired final concentration (typically 1-10 mM). The final volume of DMSO should ideally not exceed 10% of the total reaction volume.
-
-
Catalyst Addition:
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Let this mixture stand for 2-3 minutes.
-
Add the catalyst premix to the reaction mixture to a final copper concentration of 100-500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Purify the resulting Lenalidomide-PROTAC conjugate by reversed-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% formic acid.
-
Collect the fractions containing the desired product and confirm its identity by mass spectrometry and NMR.
-
Quantitative Data for CuAAC (Representative):
| Parameter | Value |
| Molar Ratio (this compound : Azide-Ligand) | 1.1 : 1.0 |
| Typical Reaction Time | 1 - 4 hours |
| Typical Reaction Temperature | Room Temperature |
| Representative Yield | 70-90%[5] |
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of this compound to a target ligand functionalized with a strained alkyne, such as DBCO.
Reaction Scheme:
(Note: For this reaction, an azide-functionalized Lenalidomide would be used with a DBCO-functionalized target ligand. The principle remains the same for conjugating this compound to a DBCO-azide linker on the target ligand.)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the DBCO-functionalized target ligand in anhydrous DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 1.0 equivalent of the DBCO-functionalized target ligand stock solution with 1.2 equivalents of the this compound stock solution.
-
Add reaction buffer (e.g., PBS, pH 7.4) or an appropriate organic solvent (e.g., DMSO, DMF) to achieve the desired final concentration.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Purify the resulting Lenalidomide-PROTAC conjugate by reversed-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% formic acid.
-
Collect the fractions containing the purified product and confirm its identity by mass spectrometry and NMR.
-
Quantitative Data for SPAAC (Representative):
| Parameter | Value |
| Molar Ratio (this compound : DBCO-Ligand) | 1.2 : 1.0 |
| Typical Reaction Time | 4 - 12 hours |
| Typical Reaction Temperature | Room Temperature |
| Representative Yield | 60-85% |
Characterization of the Conjugate
The successful synthesis of the Lenalidomide-target ligand conjugate should be confirmed by analytical techniques such as:
-
LC-MS: To confirm the molecular weight of the final product.
-
¹H NMR: To verify the structure of the conjugate.[6]
Representative Characterization Data:
| Technique | Expected Result |
| LC-MS | A peak corresponding to the calculated exact mass of the Lenalidomide-target ligand conjugate.[9] |
| ¹H NMR | Appearance of characteristic peaks for both the lenalidomide and target ligand moieties, as well as the newly formed triazole ring protons. |
| HPLC Purity | >95% |
Visualizations
Experimental Workflow
Caption: Workflow for the conjugation of this compound.
Lenalidomide Signaling Pathway
Caption: Lenalidomide's mechanism of action via CRBN-mediated degradation.
References
- 1. New mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for Lenalidomide-Acetylene-Br in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lenalidomide-Acetylene-Br
This compound is a versatile chemical tool employed in oncology research, primarily as a building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It is a derivative of lenalidomide (B1683929), an immunomodulatory drug known to bind to the Cereblon (CRBN) E3 ubiquitin ligase.[1] The key features of this compound are the lenalidomide moiety, which serves as the E3 ligase ligand, and a terminal acetylene (B1199291) group connected by a linker, which also includes a bromine atom. The acetylene group is a reactive handle that allows for its conjugation to a target protein ligand via "click chemistry," a highly efficient and specific bioorthogonal reaction.[2][3] This modular approach enables the rapid assembly of novel PROTACs for targeted protein degradation in cancer research.
Mechanism of Action: Targeted Protein Degradation
PROTACs synthesized using this compound function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[4] A PROTAC is a heterobifunctional molecule with two key domains: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.
The lenalidomide portion of the PROTAC binds to CRBN, a substrate receptor of the CRL4-CRBN E3 ligase complex.[1][5] Simultaneously, the other end of the PROTAC binds to the target cancer-associated protein (e.g., BRD4). This induced proximity facilitates the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase.[4] Within this complex, the E3 ligase tags the target protein with ubiquitin molecules. This polyubiquitination marks the protein for recognition and subsequent degradation by the 26S proteasome, leading to its elimination from the cell.[4] This event-driven, catalytic mechanism allows for the degradation of target proteins at low compound concentrations.[6]
Applications in Oncology Research
The primary application of this compound is in the development of PROTACs to degrade specific proteins that are drivers of cancer growth and survival. A prominent example is the targeting of Bromodomain and Extra-Terminal (BET) proteins, such as BRD4.[7][8] BRD4 is a transcriptional co-activator that regulates the expression of key oncogenes, including c-Myc.[7] By degrading BRD4, lenalidomide-based PROTACs can effectively suppress the transcription of these oncogenes, leading to anti-proliferative effects in various cancer cell lines.[7][8]
The modular nature of PROTAC synthesis using this compound allows researchers to interchange the target protein ligand, enabling the development of degraders for a wide range of previously "undruggable" cancer targets.
Quantitative Data Summary
The efficacy of PROTACs is typically evaluated by their half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and their half-maximal inhibitory concentration (IC50) for cell viability. The table below summarizes reported data for various lenalidomide-based PROTACs targeting BRD4 in different cancer cell lines.
| PROTAC ID | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | IC50 (µM) | Reference |
| Compound 21 | BRD4 | Lenalidomide | THP-1 | Not Specified | 0.81 | [1][7] |
| PROTAC 4 | BRD4 | Lenalidomide | Not Specified | pM range | Not Specified | [9] |
| PROTAC 5 | BRD4 | Lenalidomide | Not Specified | Not Specified | Not Specified | [9] |
Note: Specific DC50 and IC50 values can vary depending on the cell line, treatment duration, and experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating this compound to an azide-functionalized ligand of a protein of interest (POI-azide).
Materials:
-
This compound
-
POI-azide (Protein of Interest with a terminal azide (B81097) group)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or DMSO)
-
Reaction vessel
-
Stirring apparatus
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
-
Purification system (e.g., column chromatography)
Procedure:
-
Reactant Preparation: Dissolve the POI-azide (1.0 equivalent) and this compound (1.0-1.2 equivalents) in the chosen solvent in a reaction vessel.
-
Catalyst Preparation: In a separate tube, prepare a stock solution of CuSO₄·5H₂O and a stock solution of the copper-chelating ligand (THPTA or TBTA).
-
Initiation of Click Reaction: To the solution of reactants, add the CuSO₄ solution (typically 0.1-0.25 mM final concentration) pre-mixed with the ligand (ligand to copper ratio of 5:1).[10]
-
Reduction of Copper: Add a freshly prepared solution of sodium ascorbate (typically 5 mM final concentration) to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.[10]
-
Reaction Incubation: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed (typically 1-12 hours).[11]
-
Reaction Quenching (Optional): The reaction can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.
-
Purification: Purify the resulting PROTAC using an appropriate method, such as silica (B1680970) gel column chromatography, to remove any unreacted starting materials and catalyst.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as NMR and mass spectrometry.
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein (e.g., BRD4) in cultured cancer cells after treatment with a lenalidomide-based PROTAC.[12]
Materials:
-
Cancer cell line expressing the target protein (e.g., THP-1, MDA-MB-231)
-
Synthesized PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
6-well cell culture plates
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, optional positive control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a desired time course (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control. For a positive control for proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol measures the effect of the PROTAC on the viability of cancer cells.
Materials:
-
Cancer cell line
-
Synthesized PROTAC stock solution (in DMSO)
-
96-well cell culture plates (clear for MTT, opaque for CellTiter-Glo®)
-
Cell culture medium and supplements
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT)
-
Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add the diluted compound to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
Viability Measurement:
-
For MTT Assay: Add MTT reagent to each well and incubate for 1-4 hours. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
For CellTiter-Glo® Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix, and incubate for a short period to stabilize the luminescent signal.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength for the MTT assay or the luminescence for the CellTiter-Glo® assay using a plate reader.
-
Analysis: Subtract the background reading from all measurements. Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the data and determine the IC50 value using appropriate software.
Visualizations
Caption: Mechanism of PROTAC-mediated targeted protein degradation.
Caption: General workflow for PROTAC synthesis and evaluation.
References
- 1. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. genelink.com [genelink.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes & Protocols for PROTACs with Lenalidomide-acetylene-Br
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to PROTAC Technology with Lenalidomide (B1683929)
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by co-opting the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs physically remove the protein, offering potential advantages in potency, duration of effect, and the ability to target proteins previously considered "undruggable".[2][3][4]
A PROTAC molecule is composed of three distinct parts: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5][6] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[7] This polyubiquitination marks the POI for degradation by the 26S proteasome, after which the PROTAC molecule can act catalytically to degrade additional POI molecules.[6][7]
Lenalidomide and its analogues (like thalidomide (B1683933) and pomalidomide) are well-established ligands for the Cereblon (CRBN) E3 ligase.[8][9] CRBN is a substrate receptor component of the Cullin-RING Ligase 4 (CRL4-CRBN) E3 ubiquitin ligase complex.[10] By incorporating a lenalidomide moiety, a PROTAC can effectively hijack the CRL4-CRBN complex to induce degradation of a desired target protein.
The Role of Lenalidomide-acetylene-Br
This compound is a functionalized building block used in the synthesis of PROTACs.[11] It comprises:
-
The Lenalidomide Moiety: Serves as the CRBN-recruiting ligand.
-
An Acetylene-Br Group: A reactive linker component. The terminal bromide allows for straightforward nucleophilic substitution, enabling the covalent attachment of a linker and subsequently the POI-binding ligand to complete the PROTAC structure. The acetylene (B1199291) group provides rigidity and defined geometry to the initial part of the linker.
Mechanism of Action: Lenalidomide-Based PROTACs
The catalytic cycle of a PROTAC utilizing a lenalidomide-based ligand involves several key steps:
-
Binary Complex Formation: The PROTAC independently binds to the POI and the CRBN E3 ligase within the cell.
-
Ternary Complex Formation: The PROTAC brings the POI and CRBN into close proximity, forming a POI-PROTAC-CRBN ternary complex.[5]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) molecules to surface lysine (B10760008) residues on the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.
-
Recycling: The PROTAC is released and can initiate another degradation cycle.
Caption: The catalytic cycle of a Lenalidomide-based PROTAC.
The CRL4-CRBN E3 Ligase Complex
The Cullin-RING ligases (CRLs) are the largest family of E3 ubiquitin ligases.[10][12] The CRL4-CRBN complex is composed of several proteins:
-
Cullin 4 (CUL4): A scaffold protein that organizes the complex.
-
RING-Box Protein 1 (RBX1): A small protein that binds to the E2 ubiquitin-conjugating enzyme.
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links CRBN to CUL4.[6]
-
Cereblon (CRBN): The substrate receptor that directly binds to endogenous proteins and, in the presence of immunomodulatory drugs (IMiDs) like lenalidomide, recruits "neosubstrates" for degradation.[8][10]
Caption: The CRL4-CRBN E3 ubiquitin ligase complex architecture.
Experimental Design and Protocols
A systematic approach is crucial for the successful design and evaluation of a novel PROTAC. The workflow generally progresses from initial synthesis and biochemical validation to cellular characterization and, ultimately, in vivo testing.
Caption: General experimental workflow for PROTAC development.
Protocol 1: Synthesis of a Hypothetical PROTAC
This protocol outlines a general synthetic route for creating a PROTAC by coupling a POI ligand (containing a nucleophilic group, e.g., a primary amine) with this compound.
Materials:
-
This compound
-
POI ligand with a primary amine (POI-NH2)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Dissolve the POI-NH2 ligand (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution to act as a base.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature (or heat gently, e.g., to 50°C) and monitor its progress using LC-MS.
-
Once the reaction is complete, quench it with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product using flash chromatography or preparative HPLC to obtain the final PROTAC molecule.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blot for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)
This protocol is a fundamental method to quantify the reduction in target protein levels after PROTAC treatment and to determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).[13][14]
Materials:
-
Cultured cells expressing the POI
-
Complete cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (anti-POI, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose)
Procedure:
-
Cell Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 10 µM to 0.1 nM) and a vehicle control (DMSO) for a fixed duration (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per well and run the SDS-PAGE gel. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary anti-POI antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve (variable slope) using software like GraphPad Prism to determine the DC₅₀ and Dₘₐₓ values.[15]
Protocol 3: Fluorescence Polarization (FP) Binding Assay
This biophysical assay is used to quantify the binding affinity of the PROTAC to its target protein or the E3 ligase, and can be adapted to study ternary complex formation.[13][16][17]
Materials:
-
Purified recombinant POI and CRBN-DDB1 complex
-
Fluorescently labeled ligand for the POI (tracer)
-
PROTAC of interest
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well, low-volume, black plates
-
Plate reader with FP capabilities
Procedure (Competition Format):
-
Assay Setup: In a 384-well plate, add a fixed concentration of the fluorescent tracer and the POI.
-
PROTAC Titration: Add a serial dilution of the PROTAC to the wells. Include wells with no PROTAC (maximum polarization) and wells with no POI (minimum polarization/background).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization in each well using the plate reader.
-
Data Analysis: Plot the change in polarization against the log of the PROTAC concentration. Fit the data to a competition binding model to determine the IC₅₀, which can be converted to a binding affinity constant (Ki).
Protocol 4: Cell Viability Assay (MTT Assay)
This assay assesses the functional consequence of POI degradation by measuring the metabolic activity of cells, which is an indicator of cell viability and proliferation.[14]
Materials:
-
Cells seeded in a 96-well plate
-
PROTAC stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the data against the log of the PROTAC concentration to determine the IC₅₀ value.
Data Presentation
Quantitative data should be organized clearly to allow for direct comparison between different PROTAC compounds.
Table 1: Representative Binding Affinities to CRBN
| Compound | Binding Affinity (Kd) to CRBN | Assay Method |
|---|---|---|
| (S)-Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC)[18] |
| Pomalidomide | ~180 nM | Surface Plasmon Resonance (SPR)[18] |
| Lenalidomide | ~1 µM | Not specified |
| PROTAC-X | User-determined value | e.g., FP, ITC, SPR |
Table 2: Degradation Potency and Efficacy in Cell Line A
| Compound | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) |
|---|---|---|---|
| PROTAC-X | User-determined value | User-determined value | 24 |
| PROTAC-Y | User-determined value | User-determined value | 24 |
| Control Cmpd | >10,000 | <10 | 24 |
Table 3: Functional Activity in Cell Line A
| Compound | Antiproliferative IC₅₀ (nM) | Treatment Time (h) |
|---|---|---|
| PROTAC-X | User-determined value | 72 |
| PROTAC-Y | User-determined value | 72 |
| Control Cmpd | >10,000 | 72 |
References
- 1. PROTAC Design [protocols.io]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. medkoo.com [medkoo.com]
- 12. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. escholarship.org [escholarship.org]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Cellular Analysis of Lenalidomide-Acetylene-Br PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins from cells by co-opting the body's own ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
Lenalidomide is a well-established immunomodulatory drug that functions as a molecular glue to recruit the Cereblon (CRBN) E3 ligase.[1] This property makes it a valuable component in PROTAC design for targeting a wide range of proteins for degradation. The "Lenalidomide-acetylene-Br" moiety serves as a versatile building block for synthesizing PROTACs, where the acetylene (B1199291) group can be used for click chemistry applications and the bromo-alkane provides a reactive handle for linker attachment.
These application notes provide a comprehensive overview of the experimental protocols required to characterize the cellular uptake, distribution, and efficacy of this compound based PROTACs.
Mechanism of Action: A Signaling Pathway Overview
Lenalidomide-based PROTACs orchestrate a multi-step intracellular cascade to achieve targeted protein degradation. The process begins with the PROTAC crossing the cell membrane, followed by the formation of a key ternary complex, ultimately leading to the destruction of the target protein.
References
Application Notes and Protocols for Lenalidomide-Acetylene-Br in Novel Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Lenalidomide-acetylene-Br, a functionalized derivative of the well-known immunomodulatory agent Lenalidomide, in the development of novel therapeutics. This document details its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), offering step-by-step protocols for key experiments and data interpretation.
Introduction to this compound in PROTAC Technology
Lenalidomide and its analogues are pivotal in the field of targeted protein degradation. They function as "molecular glues" by binding to the E3 ubiquitin ligase Cereblon (CRBN), thereby modulating its substrate specificity.[1][2][3] This property has been harnessed in the development of PROTACs, which are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4]
This compound (IUPAC name: 3-(4-(4-bromobut-1-yn-1-yl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione) is a valuable building block for PROTAC synthesis. The terminal alkyne group allows for efficient and specific conjugation to azide-modified target protein ligands via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a form of "click chemistry".[3][4][] The bromo- functionality offers an alternative handle for chemical modification. This document will focus on the utility of the alkyne group for PROTAC assembly.
Core Applications
The primary application of this compound is as a CRBN-recruiting moiety in the synthesis of PROTACs. By incorporating this molecule, researchers can design therapeutics that selectively degrade a wide range of proteins implicated in various diseases. A prominent example is the development of PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, which is a key regulator of oncogenes like c-Myc.[6][7]
Quantitative Data Summary
The efficacy of PROTACs is typically assessed by measuring the degradation of the target protein. Key parameters include the DC50 (the concentration of the PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of degradation achieved). The following table summarizes representative data for Lenalidomide-based PROTACs targeting BRD4.
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | BRD4 | Burkitt's Lymphoma (BL) cells | < 1 | > 90 | [6] |
| PROTAC 4 | BRD4 | MV-4-11 | 0.0083 | > 90 | [6] |
| PROTAC 5 | BRD4 | BxPC3 | 165 | > 90 | [6] |
| QCA570 | BRD4 | Bladder Cancer Cells | ~ 1 | > 90 | [8] |
| Compound 21 | BRD4 | THP-1 | 810 (IC50) | Not Specified | [9] |
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC using this compound via CuAAC ("Click Chemistry")
This protocol describes the synthesis of a model PROTAC targeting BRD4, by conjugating an azide-functionalized BRD4 ligand (e.g., a derivative of JQ1) with this compound.
Materials:
-
This compound
-
Azide-functionalized BRD4 ligand (e.g., JQ1-azide)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent: 1:1 tert-Butanol/Water or DMF
-
Thin-layer chromatography (TLC) plates
-
LC-MS for reaction monitoring and product characterization
-
Preparation of Reactants:
-
Dissolve the azide-functionalized BRD4 ligand (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent (e.g., 1:1 t-BuOH/H₂O).
-
-
Catalyst Preparation:
-
In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 equivalents) and THPTA (0.5 equivalents) in water.
-
Prepare a fresh solution of sodium ascorbate (1.0 equivalent) in water.
-
-
Reaction Execution:
-
To the stirred solution of the azide (B81097) and alkyne, add the copper/THPTA solution followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed (typically 1-12 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Western Blot Analysis of PROTAC-Mediated BRD4 Degradation
This protocol details the steps to quantify the degradation of BRD4 in a cancer cell line (e.g., THP-1 or HeLa) following treatment with the synthesized PROTAC.[2][13][14]
Materials:
-
BRD4-expressing cancer cell line (e.g., THP-1)
-
Synthesized BRD4-targeting PROTAC
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-c-Myc, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control. Include a co-treatment with MG132 as a control to confirm proteasome-dependent degradation.
-
Incubate the cells for a desired time period (e.g., 2, 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-BRD4, anti-c-Myc, and loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the BRD4 and c-Myc band intensities to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 3: AlphaLISA Assay for Ternary Complex Formation
This assay is used to detect and quantify the formation of the BRD4-PROTAC-CRBN ternary complex in vitro.[15][16][17][18]
Materials:
-
Recombinant tagged proteins: GST-tagged BRD4 and His-tagged CRBN/DDB1 complex
-
Synthesized BRD4-targeting PROTAC
-
AlphaLISA Toolbox reagents: Glutathione Donor beads and Anti-His Acceptor beads
-
AlphaLISA Assay Buffer
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in AlphaLISA Assay Buffer.
-
Dilute the recombinant GST-BRD4 and His-CRBN/DDB1 to their optimal concentrations in the assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well microplate, add the diluted PROTAC, GST-BRD4, and His-CRBN/DDB1.
-
Include controls with only two of the three components to assess background signal.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for ternary complex formation.
-
-
Detection:
-
Add a mixture of Glutathione Donor beads and Anti-His Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaLISA-compatible microplate reader.
-
The AlphaLISA signal is proportional to the amount of ternary complex formed.
-
Plot the signal against the PROTAC concentration. A characteristic bell-shaped curve is expected, from which the concentration for maximal complex formation can be determined.
-
Visualizations
Signaling Pathway of BRD4 Degradation
Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: Workflow for PROTAC synthesis and biological evaluation.
Logical Relationship of PROTAC Components
Caption: The tripartite structure of a Lenalidomide-based PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 6. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 9. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jenabioscience.com [jenabioscience.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. bosterbio.com [bosterbio.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. SLAS2024 [slas2024.eventscribe.net]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Lenalidomide-acetylene-Br
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Lenalidomide-acetylene-Br.
Disclaimer: this compound is a complex molecule, and specific solubility data is not widely available. The guidance provided here is based on the known properties of its parent compound, lenalidomide (B1683929), and established principles for improving the solubility of poorly soluble small molecules and PROTACs.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in aqueous buffers. What is the recommended starting solvent?
A1: Due to its hydrophobic nature, inherited from the lenalidomide core and the addition of the acetylene-Br linker, direct dissolution in aqueous buffers is not recommended. The advised approach is to first prepare a high-concentration stock solution in an anhydrous, water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its strong solubilizing properties for compounds of this class.[1][2]
Q2: What are some alternative organic solvents if DMSO is not suitable for my experiment?
A2: If DMSO interferes with your assay, other options include dimethylformamide (DMF), which has similar solubilizing power to DMSO for lenalidomide.[1] Ethanol (B145695) can also be considered, though lenalidomide's solubility is lower in ethanol compared to DMSO.[3][4] When using any organic solvent, it is crucial to keep the final concentration in your aqueous experimental medium as low as possible (typically <0.5% v/v) to avoid off-target effects.
Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous experimental medium. What can I do?
A3: This is a common issue known as "crashing out," which occurs when the compound's solubility limit is exceeded upon solvent shifting. Several strategies can mitigate this:
-
Lower the final concentration: You may be exceeding the compound's aqueous solubility limit.
-
Use a co-solvent: Adding a co-solvent like polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol to your final aqueous solution can help maintain solubility.[5]
-
Adjust the pH: Lenalidomide's solubility is pH-dependent.[6][7] Acidic conditions significantly increase its aqueous solubility.
-
Gentle warming and sonication: These techniques can help redissolve small amounts of precipitate, but caution is advised to avoid compound degradation.
Q4: How does pH affect the solubility of this compound?
A4: The parent compound, lenalidomide, is significantly more soluble in acidic conditions.[6][7] Its solubility is reported to be as high as 18 mg/mL at pH 1.2, while it drops to 0.4-0.5 mg/mL in less acidic buffers.[6][7] It is highly likely that this compound will exhibit similar pH-dependent solubility. Therefore, acidifying your aqueous buffer may be a viable strategy to improve its solubility.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Problem: Difficulty in Preparing a Concentrated Stock Solution
-
Initial Step: Use high-purity, anhydrous DMSO.
-
Troubleshooting:
-
Vortexing and Sonication: Vigorously vortex the solution. If dissolution is still incomplete, use a sonicator bath for 5-10 minutes.
-
Gentle Warming: Warm the solution to 37°C for 10-15 minutes. Avoid excessive heat to prevent degradation.
-
Solvent Choice: If solubility in DMSO is limited, try DMF.
-
Problem: Precipitation upon Dilution into Aqueous Media
-
Initial Step: Ensure the final concentration of the organic solvent is below 0.5%.
-
Troubleshooting:
-
pH Adjustment: Lower the pH of the aqueous buffer. Test a range of pH values (e.g., pH 2, 4, 6) to find the optimal balance between solubility and experimental compatibility.
-
Co-solvent Systems: Prepare the final dilution in a buffer containing a co-solvent. Common co-solvents include PEG 400, propylene glycol, and ethanol.
-
Use of Excipients: For in vivo studies, formulation with solubilizing excipients like cyclodextrins may be necessary.
-
Data Presentation
The following table summarizes the known solubility of the parent compound, lenalidomide, which can serve as a useful reference.
| Solvent/Solution | Reported Solubility | Citation |
| DMSO | ~16 mg/mL, ~52 mg/mL | [1][5] |
| DMF | ~16 mg/mL | [1] |
| Water | < 1.5 mg/mL | |
| 0.1N HCl (pH ~1) | 18 mg/mL | [8] |
| Less Acidic Buffers | 0.4 - 0.5 mg/mL | [6][7] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This protocol provides a rapid assessment of the solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (UV-transparent for UV-based detection)
-
Plate shaker
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, add 2 µL of the DMSO stock solution to 98 µL of PBS to achieve a final concentration of 200 µM.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the turbidity of the solution using a nephelometer or measure the absorbance at a relevant wavelength after filtering or centrifugation to remove precipitate.
-
The concentration in the clear supernatant represents the kinetic solubility.
Protocol 2: Thermodynamic (Shake-Flask) Solubility Assessment
This protocol determines the equilibrium solubility, which is a more accurate measure.
Materials:
-
This compound (solid)
-
Aqueous buffer of interest (e.g., PBS pH 7.4, citrate (B86180) buffer pH 4.0)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Centrifuge
-
HPLC system for quantification
Procedure:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the aqueous buffer.
-
Seal the vial and place it on an orbital shaker for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound by a validated HPLC method.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Signaling pathway of lenalidomide, the core of this compound.
Caption: Overview of strategies to enhance the solubility of poorly soluble compounds.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Lenalidomide CAS#: 191732-72-6 [m.chemicalbook.com]
- 3. CN110664761A - Lenalidomide pharmaceutical composition and preparation method thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medkoo.com [medkoo.com]
- 7. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Lenalidomide-Acetylene-Br PROTAC Synthesis
This guide provides researchers, scientists, and drug development professionals with solutions to common challenges encountered during the synthesis of Lenalidomide-acetylene-Br based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling reaction to introduce the acetylene (B1199291) linker onto the Lenalidomide (B1683929) core is failing or giving a very low yield. What are the common causes?
Low conversion in the Sonogashira coupling of an aryl bromide, such as a 4-bromo-lenalidomide precursor, is a frequent issue. Several factors can contribute to this:
-
Catalyst Inactivity: The Palladium catalyst may be deactivated. Ensure you are using a high-quality catalyst and that the phosphine (B1218219) ligands have not oxidized. For sterically hindered aryl bromides, the choice of phosphine ligand is critical to overcome the physical blocking of the carbon-bromine bond.[1][2]
-
Steric Hindrance: The position of the bromine on the Lenalidomide isoindolinone ring can be sterically hindered, which slows down or inhibits the crucial oxidative addition step in the catalytic cycle.[1] Electron-rich and sterically demanding aryl bromides often require higher catalyst loadings.[1][2]
-
Poor Solvent/Base Choice: The reaction is sensitive to the choice of solvent and base. An amine base that is not high purity can inhibit the reaction.[3] Solvents like THF can sometimes promote the formation of inactive Palladium black.[3]
-
Oxygen Contamination: Inadequate degassing of the reaction mixture can lead to oxidative homocoupling of the alkyne and catalyst deactivation.[1]
Q2: I am observing a significant amount of alkyne homocoupling byproduct (Glaser coupling). How can I minimize this?
The homocoupling of the terminal alkyne is the most common side reaction, particularly when using a copper(I) co-catalyst.[1] To suppress this:
-
Switch to Copper-Free Conditions: This is the most effective solution as it avoids the primary pathway for Glaser coupling.[1] Many modern protocols for challenging substrates are copper-free.[1][4]
-
Thoroughly Degas the Reaction: Rigorously removing oxygen from the reaction mixture using techniques like freeze-pump-thaw or sparging with an inert gas is critical to suppress oxidative homocoupling.[1]
-
Control Alkyne Concentration: Slow addition of the alkyne via syringe pump can maintain a low concentration, which disfavors the bimolecular homocoupling reaction.[1]
-
Modify the Base: Switching from an amine base to an inorganic base like Cs₂CO₃ or K₃PO₄ may help reduce homocoupling.[1]
Q3: What are the best practices for the deprotection of a trimethylsilyl (B98337) (TMS)-protected alkyne in a PROTAC synthesis context?
If you use Trimethylsilylacetylene (B32187) for the Sonogashira coupling, the TMS group must be removed before subsequent "click chemistry" reactions.[5]
-
Mild Conditions: Use mild conditions to avoid degrading other functional groups in your complex molecule. A common and effective method is using potassium carbonate (K₂CO₃) in methanol (B129727) (MeOH).[6]
-
TBAF for Hindered Silanes: For more sterically hindered silanes or when milder conditions fail, Tetra-n-butylammonium fluoride (B91410) (TBAF) in THF is a standard choice.[6][7] However, be aware that workup can sometimes be challenging.[7]
-
Monitoring: The reaction is typically fast. Monitor by TLC or LC-MS to avoid long reaction times that could lead to side reactions on the PROTAC molecule.
Q4: The final purification of my complete PROTAC molecule is challenging. What purification strategies are recommended?
PROTACs are often large, "greasy" molecules that can be difficult to purify.
-
Reverse-Phase Chromatography: High-Performance Liquid Chromatography (HPLC) or flash chromatography on a C18-functionalized silica (B1680970) gel is the most common method for purifying PROTACs.
-
Solvent System Optimization: A gradient of water (often with 0.1% TFA or formic acid) and acetonitrile (B52724) or methanol is typically used. Careful optimization of the gradient is necessary to achieve good separation from starting materials and byproducts.
-
Avoid Amide Couplings Late-Stage if Possible: While reliable, amide couplings can give rise to poor ADME properties and create purification challenges.[8] Late-stage click chemistry reactions often result in cleaner products with fewer byproducts, simplifying purification.[9]
Q5: My Lenalidomide-based PROTAC shows poor stability in solution or during biological assays. What could be the cause?
PROTAC instability can arise from several mechanisms:
-
Hydrolysis of the Glutarimide Ring: The thalidomide (B1683933) and lenalidomide core is susceptible to hydrolysis under physiological pH, which will render the PROTAC inactive as an E3 ligase binder.[10][11]
-
Linker Metabolism: The linker is often a primary site of metabolic modification, particularly through N-dealkylation and amide hydrolysis reactions, which can be catalyzed by enzymes like CYP3A4.[11]
-
Poor Solubility and Aggregation: Due to their high molecular weight and lipophilicity, PROTACs often have poor aqueous solubility.[10][12][] This can lead to aggregation and precipitation in assay buffers, giving the appearance of instability or inactivity.[10]
Troubleshooting Guides
Sonogashira Coupling for Lenalidomide-Alkyne Synthesis
This guide provides a systematic approach to resolving common issues encountered during the Sonogashira coupling of a 4-bromo-lenalidomide precursor with a terminal alkyne.
Caption: Troubleshooting flowchart for low-yield Sonogashira reactions.
Data Presentation
Table 1: Influence of Phosphine Ligand on Sonogashira Coupling of Sterically Hindered Aryl Bromides. Data is illustrative and based on general principles for challenging couplings.[1][2]
| Phosphine Ligand | Catalyst Loading (mol%) | Temperature (°C) | Typical Outcome for Hindered Substrates | Key Feature |
| PPh₃ | 5 - 10 | 80 - 100 | Often low to moderate yield. | Standard, but less effective for hindered systems. |
| P(t-Bu)₃ | 2 - 5 | 60 - 80 | Good to high yield. | Electron-rich and sterically bulky, promotes oxidative addition. |
| XPhos | 1 - 3 | RT - 60 | Often high yield, broad applicability. | Buchwald biaryl phosphine ligand, highly active. |
| SPhos | 1 - 3 | RT - 60 | Often high yield, good for electron-rich bromides. | Buchwald biaryl phosphine ligand, highly active. |
Experimental Protocols
Protocol 1: Synthesis of Lenalidomide-Acetylene Precursor via Sonogashira Coupling
This protocol describes a general procedure for the coupling of a 4-bromo-lenalidomide precursor with trimethylsilylacetylene, followed by in-situ deprotection.
Step A: Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-lenalidomide precursor (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous, degassed solvent (e.g., a 2:1 mixture of THF and triethylamine). The mixture should be thoroughly degassed again via three freeze-pump-thaw cycles.[1]
-
Add trimethylsilylacetylene (1.5 eq) via syringe.[5]
-
Heat the reaction mixture to 60-70 °C and monitor its progress by TLC or LC-MS. The reaction may take 4-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step B: TMS Deprotection
-
Dissolve the purified TMS-protected intermediate from Step A in a mixture of THF and Methanol (e.g., 3:1 v/v).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the terminal alkyne-functionalized Lenalidomide.
Visualizations
PROTAC Synthesis and Mechanism Workflow
The synthesis of a PROTAC is a multi-step process that culminates in a molecule capable of inducing protein degradation.
Caption: Overall workflow from synthesis to mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]
- 6. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Lenalidomide-Acetylene-Br PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of Lenalidomide-acetylene-Br PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC?
A PROTAC consists of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker's primary role is to bridge these two ligands, facilitating the formation of a stable ternary complex (POI-PROTAC-E3 ligase). This proximity is crucial for the subsequent ubiquitination and proteasomal degradation of the target protein.[1][2][]
Q2: Why is linker length so critical for PROTAC efficacy?
The length of the linker is a key determinant of PROTAC efficacy.[1][4][5][6]
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[1][][7][8]
-
Too long: Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination, or it may lead to non-productive binding events.[1][7][8]
Fine-tuning the linker length is therefore a critical step in PROTAC design to ensure optimal spatial orientation and stability of the ternary complex.[1][4][5][6]
Q3: What are common linker types, and what are the characteristics of an acetylene-containing linker?
Commonly used linkers include flexible polyethylene (B3416737) glycol (PEG) and alkyl chains, as well as more rigid structures incorporating moieties like piperazine (B1678402) or triazole rings.[1][] The choice of linker composition affects solubility, cell permeability, and metabolic stability.[1]
An acetylene (B1199291) group within the linker, often used in "click chemistry" reactions, provides a rigid element.[10] This rigidity can help to pre-organize the PROTAC conformation, potentially enhancing the stability of the ternary complex. The inclusion of a bromo-acetylenyl moiety in your "this compound" PROTAC provides a reactive handle for further chemical modification or for covalent binding strategies, if desired.
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to the target and Cereblon (CRBN), but it doesn't induce target degradation.
This is a frequent challenge in PROTAC development and often points to issues with the formation of a productive ternary complex.[1][7]
-
Potential Cause: Suboptimal Linker Length or Rigidity
-
The linker may be too short, causing steric clashes, or too long and flexible, leading to non-productive complex formation.[7] The rigidity of the acetylene group might also impose conformational constraints that are not favorable for the specific target-E3 ligase pair.
-
-
Troubleshooting Steps:
-
Synthesize a Linker Library: The most direct approach is to synthesize a series of PROTACs with varying linker lengths. For your this compound PROTAC, this could involve synthesizing analogs with different numbers of atoms between the acetylene group and the Lenalidomide or the target-binding ligand.
-
Evaluate Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET to directly measure the formation and stability of the ternary complex.[1][11][12] A lack of positive cooperativity can lead to inefficient degradation.[1]
-
Assess Cell Permeability: The linker's properties can affect the overall physicochemical properties of the PROTAC.[7] Ensure that the PROTAC has sufficient cell permeability to reach its intracellular target.
-
Problem 2: I'm observing a "hook effect," where degradation efficiency decreases at higher PROTAC concentrations.
The "hook effect" is an inherent characteristic of the PROTAC mechanism, where high concentrations favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex.[7]
-
Mitigation through Linker Optimization:
-
Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can lessen the hook effect.[7]
-
Modify Linker Rigidity: Adjusting the rigidity of the linker can pre-organize the PROTAC for optimal ternary complex formation.[7]
-
Quantitative Data Summary
The following tables represent hypothetical data from a linker optimization study for a series of this compound PROTACs targeting a hypothetical protein of interest (POI-X).
Table 1: Linker Length vs. Degradation Efficacy
| PROTAC ID | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-A | 8 | >1000 | <10 |
| PROTAC-B | 10 | 250 | 65 |
| PROTAC-C | 12 | 50 | 92 |
| PROTAC-D | 14 | 150 | 80 |
| PROTAC-E | 16 | 400 | 55 |
Table 2: Biophysical Characterization of Ternary Complex Formation
| PROTAC ID | Binary Binding (KD, nM) POI-X | Binary Binding (KD, nM) CRBN | Ternary Complex Cooperativity (α) |
| PROTAC-A | 25 | 150 | 0.8 |
| PROTAC-B | 28 | 145 | 2.5 |
| PROTAC-C | 22 | 160 | 15.2 |
| PROTAC-D | 26 | 155 | 7.8 |
| PROTAC-E | 30 | 165 | 1.5 |
Note: Cooperativity (α) > 1 indicates positive cooperativity, where the formation of the ternary complex is favored over the binary complexes.
Experimental Protocols
1. Western Blot for PROTAC-Induced Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[2][13]
-
Materials: Cell culture reagents, PROTAC compounds, DMSO, ice-cold PBS, RIPA lysis buffer with inhibitors, BCA protein assay kit, Laemmli sample buffer, SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer (5% non-fat milk in TBST), primary and secondary antibodies.
-
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a range of PROTAC concentrations (and a DMSO vehicle control) for a specified time (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantification: Determine protein concentration using a BCA assay.[2]
-
Sample Prep: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95-100°C for 5-10 minutes.[2]
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[2]
-
Immunoblotting:
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal.[2] Quantify band intensity and normalize to a loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[2]
-
2. Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
ITC measures the heat changes associated with binding to determine thermodynamic parameters.[11][13]
-
Materials: Purified target protein (POI-X), purified CRBN-DDB1 complex, PROTAC solution, and a matched buffer.
-
Procedure:
-
Sample Preparation: Prepare purified proteins and PROTACs in the exact same buffer to minimize heats of dilution.[13]
-
Binary Titrations:
-
Titrate PROTAC into the POI solution to determine the binary binding affinity.
-
Titrate PROTAC into the CRBN-DDB1 solution to determine its binary binding affinity.
-
-
Ternary Titration:
-
Titrate the POI into a solution containing a pre-formed complex of CRBN-DDB1 and the PROTAC.
-
-
Data Analysis: Analyze the thermograms to calculate binding affinities (KD), enthalpy (ΔH), stoichiometry (n), and the cooperativity factor (α).
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation [diposit.ub.edu]
- 5. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [pubmed.ncbi.nlm.nih.gov]
- 12. Ternary Complex Formation [worldwide.promega.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Off-Target Effects of Lenalidomide-acetylene-Br
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential off-target effects of Lenalidomide-acetylene-Br. The following information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected on-target effects?
A1: this compound is a functionalized analog of Lenalidomide, an immunomodulatory imide drug (IMiD).[1][2] The core Lenalidomide structure is known to bind to the Cereblon (CRBN) protein, a component of the CRL4-CRBN E3 ubiquitin ligase complex.[1][3] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[4][5] Key neosubstrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][6] The acetylene-Br functional group suggests that this molecule is likely used as a chemical probe or a component for synthesizing more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs).[2] Therefore, its on-target effects are expected to be CRBN-dependent degradation of neosubstrates.
Q2: What are potential off-target effects of this compound?
A2: Off-target effects can arise from several sources:
-
Unintended binding partners: The molecule may bind to proteins other than CRBN, leading to modulation of their activity.[7] Kinases are a common class of off-target proteins for small molecules.[8]
-
CRBN-independent effects: The compound might induce cellular responses that are not mediated by its interaction with Cereblon.
-
Effects of the linker/warhead: The acetylene-Br group could potentially react with cellular nucleophiles, leading to non-specific labeling of proteins or nucleic acids.
-
PROTAC-related off-targets: If used as part of a PROTAC, off-target effects could be mediated by the warhead that binds to the protein of interest or by the complete PROTAC molecule binding to unintended proteins.
Q3: How can I distinguish between on-target and off-target effects in my cellular assays?
A3: A systematic approach is necessary to differentiate on-target from off-target effects.[7] Key strategies include:
-
Using a negative control: Synthesize or obtain a close analog of this compound that is known to not bind to CRBN. An inactive enantiomer or an analog with a modified imide group can serve this purpose.
-
CRBN knockdown or knockout: Utilize siRNA or CRISPR/Cas9 to reduce or eliminate CRBN expression in your cell line.[6] An on-target effect should be diminished or abolished in the absence of CRBN.
-
Competitive displacement: Co-treat cells with an excess of a known CRBN binder like Lenalidomide or Thalidomide. An on-target effect should be competed away.
-
Neosubstrate degradation analysis: Directly measure the degradation of known CRBN neosubstrates like Ikaros and Aiolos via Western blot or mass spectrometry.[6]
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype or Toxicity
Symptom: You observe a cellular phenotype (e.g., cell death, morphological changes, altered signaling) that is inconsistent with the known effects of CRBN modulation, or you observe toxicity at concentrations where neosubstrate degradation is not yet maximal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unexpected cellular phenotype.
Issue 2: Inconsistent Results Between Experiments
Symptom: You observe high variability in your assay results (e.g., IC50 values, extent of protein degradation) across different experimental runs.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Compound Instability | Lenalidomide analogs can be susceptible to hydrolysis. Prepare fresh stock solutions and dilute to working concentrations immediately before use.[9] |
| Poor Solubility | Thalidomide and its analogs often have low aqueous solubility.[9] Visually inspect for precipitation when diluting into aqueous buffers. Determine the solubility in your specific experimental media. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift. Use cells within a consistent and low passage number range. |
| Inconsistent Cell Density | Ensure consistent cell seeding density, as this can affect compound efficacy. |
Issue 3: No On-Target Activity Observed
Symptom: You do not observe degradation of CRBN neosubstrates (Ikaros, Aiolos) even at high concentrations of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of on-target activity.
Experimental Protocols
Protocol 1: Western Blot for Neosubstrate Degradation
Objective: To determine if this compound induces the degradation of CRBN neosubstrates Ikaros and Aiolos.
Methodology:
-
Cell Seeding: Seed cells (e.g., MM.1S, HEK293T) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: The following day, treat cells with a dose-response of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against Ikaros, Aiolos, CRBN, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize to the loading control.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to CRBN in a cellular context.[7][8]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Pelleting: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.[7]
-
Analysis: Analyze the amount of soluble CRBN in the supernatant by Western blot.
-
Data Interpretation: Plot the amount of soluble CRBN as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[8]
Data Presentation
Table 1: Hypothetical IC50 Values for Cell Viability in Parental and CRBN Knockout (KO) Cell Lines
| Compound | Parental Cell Line IC50 (µM) | CRBN KO Cell Line IC50 (µM) | Resistance Factor (RF) |
| Lenalidomide | 1.5 | > 50 | > 33.3 |
| This compound | 2.8 | > 50 | > 17.9 |
| Compound X (Off-Target) | 5.2 | 6.1 | 1.2 |
Resistance Factor (RF) = IC50 (CRBN KO) / IC50 (Parental)[6]
Table 2: Hypothetical DC50 Values for Neosubstrate Degradation
| Compound | Ikaros DC50 (nM) | Aiolos DC50 (nM) |
| Lenalidomide | 25 | 40 |
| This compound | 35 | 55 |
DC50 is the concentration required to degrade 50% of the target protein.
Signaling Pathway
Caption: On-target mechanism of action for this compound.
References
- 1. What are CRBN modulators and how do they work? [synapse.patsnap.com]
- 2. medkoo.com [medkoo.com]
- 3. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ashpublications.org [ashpublications.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Stability of Lenalidomide Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Lenalidomide (B1683929) and its derivatives, specifically focusing on analogs like Lenalidomide-acetylene-Br, in solution.
Troubleshooting Guide
This guide addresses common problems encountered during the handling and analysis of this compound in solution.
| Problem | Possible Cause | Recommended Solution |
| Precipitation of the compound in aqueous buffer. | The compound's solubility limit in the aqueous buffer has been exceeded. | - Decrease the final concentration of the compound.- Use a co-solvent such as DMSO or DMF before dilution.- Adjust the pH of the buffer, as Lenalidomide is more soluble in acidic conditions[1]. |
| Change in the color of the solution. | This may indicate chemical degradation, often due to oxidation or photodegradation. | - Protect the solution from light by using amber vials or wrapping the container in foil.- Purge the solution and the vial headspace with an inert gas (e.g., argon or nitrogen) to prevent oxidation.- Prepare fresh solutions before use. |
| Appearance of new peaks in HPLC analysis. | The compound is degrading, leading to the formation of new chemical entities. | - Identify the degradation pathway by conducting forced degradation studies (see Experimental Protocols).- Modify storage conditions (e.g., lower temperature, protection from light, inert atmosphere) to minimize degradation.- For Lenalidomide, hydrolysis and oxidation are common degradation pathways[2][3]. |
| Irreproducible results in biological assays. | Inconsistent compound concentration due to degradation or precipitation. | - Ensure complete dissolution of the compound before each experiment.- Prepare fresh working solutions from a stable stock solution for each experiment.- Regularly check the purity of the stock solution using HPLC. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for this compound stock solutions?
A1: While specific data for this compound is not available, based on the properties of Lenalidomide, stock solutions are best prepared in organic solvents like DMSO or DMF at a concentration of approximately 16 mg/mL.[4] These stock solutions should be stored at -20°C in tightly sealed vials, protected from light. For aqueous solutions, it is recommended to prepare them fresh for each experiment and not to store them for more than a day.[4]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: Lenalidomide is known to be more soluble and stable in acidic conditions (e.g., 0.1 N HCl)[1]. Conversely, it shows extensive degradation under alkaline conditions due to hydrolysis of the glutarimide (B196013) ring[3]. Therefore, for experiments in aqueous buffers, maintaining a slightly acidic to neutral pH is advisable to minimize degradation.
Q3: What are the primary degradation pathways for Lenalidomide and its derivatives?
A3: The primary degradation pathways for Lenalidomide are hydrolysis and oxidation[2][3]. Hydrolysis, particularly under basic conditions, leads to the opening of the glutarimide and phthalimide (B116566) rings. Oxidation can also occur, especially when exposed to air and light. The addition of an acetylene (B1199291) group might slightly alter the electronic properties, but the core susceptibility to hydrolysis and oxidation is likely to remain. The bromine atom, being an electron-withdrawing group, might influence the rate of hydrolysis.
Q4: How can I monitor the stability of my this compound solution?
A4: The most effective way to monitor the stability is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method (see Experimental Protocols). This allows for the separation and quantification of the parent compound and any degradation products that may form over time.
Quantitative Data
The following table summarizes the results of a forced degradation study on Lenalidomide, which can serve as a reference for understanding the potential stability of this compound under various stress conditions.
| Stress Condition | % Degradation of Lenalidomide | Major Degradation Products Observed | Reference |
| Acidic Hydrolysis (0.5 N HCl, 60°C, 24h) | ~15% | Hydrolytic degradation products | [5] |
| Alkaline Hydrolysis (0.5 N NaOH, 60°C, 24h) | ~40% | Extensive hydrolytic degradation products | [3][5] |
| Oxidative Degradation (10% H₂O₂, 60°C, 24h) | ~25% | Oxidative degradation products | [5] |
| Thermal Degradation (80°C, 10 days) | ~5% | Minor thermal degradation products | [5] |
| Photolytic Degradation (UV light, 24h) | Stable | No significant degradation | [3][5] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify the potential degradation pathways of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in a hot air oven at 80°C for 48 hours. Dissolve in the initial solvent before analysis.
-
Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by HPLC-UV or LC-MS.
Protocol 2: HPLC Method for Stability Testing
This protocol provides a general HPLC method for monitoring the stability of this compound.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile). A typical gradient could be:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25-30 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Troubleshooting Logic for Compound Precipitation
Caption: Troubleshooting flowchart for compound precipitation issues.
Signaling Pathway of Lenalidomide-Induced Protein Degradation
References
- 1. beyondspringpharma.com [beyondspringpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of thioether-containing lenalidomide and pomalidomide derivatives with anti-multiple myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent aggregation of Lenalidomide-acetylene-Br PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Lenalidomide-acetylene-Br PROTACs during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound PROTACs aggregating?
A1: PROTACs, particularly those with high molecular weight and hydrophobic moieties, often exhibit poor aqueous solubility, which can lead to aggregation.[1][2] Lenalidomide (B1683929) itself has low water solubility.[3][4] The "acetylene-Br" component of your PROTAC may also contribute to its hydrophobicity and potential for aggregation. The linker connecting the lenalidomide and the warhead plays a crucial role in the overall solubility of the PROTAC molecule.[5][6]
Q2: What is the impact of the linker on PROTAC aggregation?
A2: The linker's chemical composition, length, and flexibility significantly influence a PROTAC's physicochemical properties, including solubility.[5][6] Hydrophobic linkers can decrease aqueous solubility, while hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) or piperazine (B1678402) moieties, can enhance it.[5][6] The linker's structure also affects the PROTAC's ability to form a stable ternary complex, which is essential for its function.[5][6]
Q3: How can I improve the solubility of my this compound PROTAC?
A3: Several formulation strategies can be employed to enhance the solubility of your PROTAC and prevent aggregation. These include the use of amorphous solid dispersions (ASDs), lipid-based formulations such as micelles and nanoemulsions, and the addition of solubilizing agents or excipients.[1][2][7]
Troubleshooting Guides
Issue: Visible Precipitation or Cloudiness in Solution
Symptoms:
-
The PROTAC solution appears cloudy or contains visible particles.
-
Inconsistent results in biological assays.
Possible Causes:
-
Poor aqueous solubility of the PROTAC.
-
Aggregation due to hydrophobic interactions.
-
High concentration of the PROTAC exceeding its solubility limit.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for visible precipitation.
Solutions:
| Solution | Detailed Methodology | Expected Outcome | Relevant Data/Considerations |
| 1. Optimize Solvent System | Prepare stock solutions in an organic solvent like DMSO and then dilute into aqueous buffers. Ensure the final concentration of the organic solvent is low (<1%) to avoid interference with biological assays.[8] | Increased solubility and reduced precipitation. | The solubility of lenalidomide in a 1:1 DMF:PBS (pH 7.2) solution is approximately 0.5 mg/ml.[8] |
| 2. Add Solubilizing Agents | Incorporate excipients such as cyclodextrins, or surfactants like Tween-20 or Pluronic F-68 into the aqueous buffer. These agents can help to shield hydrophobic regions and prevent aggregation. | Enhanced solubility and stability of the PROTAC in solution. | The choice of excipient and its concentration should be optimized for your specific PROTAC and assay. |
| 3. Formulation Strategies | For in vivo studies or more complex experiments, consider advanced formulation approaches such as creating an amorphous solid dispersion (ASD) with polymers like HPMCAS or Eudragit®, or using lipid-based formulations like self-nanoemulsifying drug delivery systems (SNEDDS).[1][2][7] | Significant improvement in solubility and bioavailability. | ASDs have been shown to increase the supersaturation of PROTACs.[1][2] |
Issue: Inconsistent or Non-reproducible Assay Results
Symptoms:
-
High variability between replicate experiments.
-
"Hook effect" observed at high PROTAC concentrations.
-
Loss of biological activity over time.
Possible Causes:
-
Formation of sub-visible aggregates that interfere with the assay.
-
Sequestration of the PROTAC into aggregates, reducing its effective concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Solutions:
| Solution | Detailed Methodology | Expected Outcome | Relevant Data/Considerations |
| 1. Monitor Aggregation | Use biophysical techniques like Dynamic Light Scattering (DLS) to detect the presence and size of aggregates, or a Thioflavin T (ThT) assay to quantify amyloid-like fibrils. | Quantitative assessment of the aggregation state of your PROTAC solution. | DLS can detect particles from a few nanometers to several microns.[9][10] ThT fluorescence increases upon binding to β-sheet-rich aggregates.[11] |
| 2. Modify Assay Buffer | Adjust the pH of the buffer, as protein solubility is often lowest at its isoelectric point. Modify the ionic strength by changing the salt concentration. | Improved PROTAC stability and reduced aggregation. | The effect of pH and salt concentration on solubility is compound-specific and requires empirical testing. |
| 3. Optimize PROTAC Handling | Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a concentrated stock for each experiment. Minimize exposure to air and light. | Maintain the integrity and solubility of the PROTAC. | Proper storage and handling are crucial for maintaining the quality of your PROTAC. |
Experimental Protocols
Dynamic Light Scattering (DLS) for Aggregation Monitoring
Objective: To determine the size distribution of particles in the PROTAC solution and detect the presence of aggregates.
Materials:
-
This compound PROTAC solution
-
Assay buffer
-
DLS instrument
-
Low-volume cuvettes
Protocol:
-
Sample Preparation: Prepare the PROTAC solution in the desired buffer at the working concentration. Filter the buffer through a 0.22 µm filter to remove any dust or particulate matter.
-
Instrument Setup: Turn on the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Measurement:
-
Carefully transfer the PROTAC solution to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters (e.g., number of acquisitions, duration).
-
Initiate the measurement.
-
-
Data Analysis: The instrument's software will generate a size distribution plot. The presence of large particles or a high polydispersity index (PDI) indicates aggregation.[12][13]
Caption: Experimental workflow for DLS analysis.
Thioflavin T (ThT) Assay for Fibrillar Aggregation
Objective: To detect the formation of β-sheet-rich, amyloid-like aggregates.
Materials:
-
This compound PROTAC solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Protocol:
-
Prepare ThT Working Solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 25 µM.
-
Sample Preparation: In a 96-well plate, mix your PROTAC solution with the ThT working solution. Include a control with buffer and ThT only.
-
Incubation: Incubate the plate at 37°C, with or without shaking, depending on the desired experimental conditions.
-
Fluorescence Measurement: At various time points, measure the fluorescence intensity using a plate reader with excitation at ~450 nm and emission at ~485 nm.
-
Data Analysis: An increase in fluorescence intensity over time in the presence of the PROTAC, compared to the control, indicates the formation of fibrillar aggregates.[11][14]
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 4. acs.org [acs.org]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dynamic Light Scattering (DLS) for Protein Interaction Analysis | MolecularCloud [molecularcloud.org]
- 10. azonano.com [azonano.com]
- 11. mdpi.com [mdpi.com]
- 12. enovatia.com [enovatia.com]
- 13. medium.com [medium.com]
- 14. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Hook Effect in Lenalidomide-Based PROTAC Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on understanding and mitigating the hook effect in assays involving Lenalidomide-acetylene-Br, a linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The content below offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of a this compound based PROTAC assay?
A1: The hook effect, in this context, is a phenomenon where an increase in the concentration of the PROTAC molecule beyond a certain point leads to a decrease in the measured signal, which is typically related to the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[1] This results in a bell-shaped dose-response curve, which can be misleading if not properly understood.[2][3]
Q2: What is the underlying cause of the hook effect in PROTAC assays?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations. Instead of forming the desired ternary complex, the PROTAC molecule saturates both the target protein and the E3 ligase (in this case, Cereblon, which is recruited by the Lenalidomide moiety) independently. These binary complexes (Target-PROTAC and PROTAC-Cereblon) are unable to bring the target and the E3 ligase together, thus inhibiting the degradation process and reducing the assay signal.
Q3: Why is it critical to identify and understand the hook effect in my experiments?
Q4: What are the primary experimental readouts used to characterize the hook effect?
A4: The hook effect is typically characterized by a bell-shaped dose-response curve where the signal (e.g., fluorescence, luminescence, or target degradation) first increases with PROTAC concentration, reaches a maximum, and then decreases at higher concentrations. Key parameters to note are the DC50 (concentration for 50% degradation) and Dmax (maximum degradation), which are determined from the initial phase of the curve before the hook.
Q5: How can I minimize or avoid the hook effect in my this compound assays?
A5: Several strategies can be employed:
-
Dose-Response Range: Test a wide range of PROTAC concentrations, including very low (picomolar to nanomolar) and very high (micromolar) concentrations, to fully characterize the dose-response curve and identify the optimal concentration for maximal degradation.
-
Use a Two-Step Assay Protocol: In some assay formats, adding the target protein and PROTAC first, followed by a wash step before adding the E3 ligase, can help minimize the formation of unproductive binary complexes.
-
Optimize Assay Conditions: Factors such as incubation time and the relative concentrations of the target protein and E3 ligase can influence the formation of the ternary complex and the manifestation of the hook effect.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Bell-shaped dose-response curve observed | This is the classic presentation of the hook effect . | 1. Extend Concentration Range: Test a broader range of concentrations, especially lower ones, to accurately determine the DC50 and Dmax from the initial phase of the curve. 2. Data Analysis: Use a biphasic or bell-shaped curve fitting model for data analysis instead of a standard sigmoidal model.[2][3] |
| Weak or no degradation observed at expected active concentrations | The tested concentrations might be in the "hook" region of the curve, where high concentrations lead to reduced efficacy. | 1. Test Lower Concentrations: Perform a dose-response experiment with significantly lower concentrations (e.g., starting from the picomolar range). 2. Confirm Ternary Complex Formation: Use a biophysical assay like TR-FRET or AlphaLISA to directly measure ternary complex formation at various PROTAC concentrations. |
| High variability in results at high PROTAC concentrations | This can be due to the instability of the binary complexes or precipitation of the PROTAC at high concentrations. | 1. Check Solubility: Ensure your PROTAC is fully soluble at the highest concentrations tested in your assay buffer. 2. Reduce Incubation Time: Shorter incubation times may reduce the formation of non-productive complexes. |
| Inconsistent Dmax values between experiments | Variations in cell health, reagent concentrations, or incubation times can affect the maximum degradation level. | 1. Standardize Protocols: Ensure consistent cell passage numbers, seeding densities, and reagent preparation. 2. Include Positive Controls: Use a well-characterized PROTAC as a positive control to monitor assay performance. |
Quantitative Data Summary
The following tables provide representative data for CRBN-recruiting PROTACs, illustrating the key parameters of degradation efficiency. Note that DC50 is the concentration for 50% degradation and Dmax is the maximum percentage of degradation.
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 21 | BRD4 | THP-1 | 810 | >90 | [4] |
| NC-1 | BTK | Mino | 2.2 | 97 | [5] |
| PROTAC 4j | METTL3 | MV4-11 | 440 | 80 | [6][7] |
| PROTAC 4j | METTL14 | MV4-11 | 130 | 65 | [6][7] |
| Compound 7 | HDAC1 | HCT116 | 910 | >50 | [8] |
| Compound 7 | HDAC3 | HCT116 | 640 | >50 | [8] |
Note: The data presented are for illustrative purposes and are derived from different studies. Direct comparison between compounds may not be appropriate due to variations in experimental conditions.
Experimental Protocols
Here, we provide a detailed, representative protocol for a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay designed to measure the formation of a ternary complex involving a hypothetical PROTAC synthesized using a this compound linker.
Objective: To quantify the formation of the Target Protein-PROTAC-CRBN ternary complex and characterize the hook effect.
Materials:
-
Purified, recombinant Target Protein (e.g., with a GST-tag)
-
Purified, recombinant Cereblon (CRBN) E3 ligase complex (e.g., with a His-tag)
-
PROTAC synthesized with a this compound linker
-
TR-FRET Donor (e.g., Terbium-labeled anti-GST antibody)
-
TR-FRET Acceptor (e.g., d2-labeled anti-His antibody)
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, 0.05% Tween-20, pH 7.4)
-
384-well, low-volume, white microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Create a serial dilution of the PROTAC in assay buffer. It is crucial to perform a wide range of dilutions to observe the full dose-response curve, including the hook effect (e.g., from 1 µM down to 1 pM).
-
Prepare working solutions of the Target Protein, CRBN, and the TR-FRET antibodies in assay buffer at 2X the final desired concentration.
-
-
Assay Protocol (Final Volume: 20 µL):
-
Add 5 µL of the serially diluted PROTAC to the wells of the 384-well plate.
-
Add 5 µL of the 2X Target Protein solution to each well.
-
Add 5 µL of the 2X CRBN solution to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for ternary complex formation.
-
Add 5 µL of the 2X TR-FRET antibody mix (Donor + Acceptor) to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader.
-
Measure the emission at two wavelengths: the donor emission (e.g., 620 nm) and the acceptor emission (e.g., 665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) * 10,000.
-
Plot the TR-FRET ratio against the log of the PROTAC concentration.
-
Fit the data using a bell-shaped dose-response curve model to determine the optimal concentration for ternary complex formation and to characterize the hook effect.
-
Visualizations
Signaling Pathway: Lenalidomide-Based PROTAC Mechanism of Action
Caption: Mechanism of a Lenalidomide-based PROTAC leading to target protein degradation.
Experimental Workflow: TR-FRET Assay for Ternary Complex Formation
References
- 1. benchchem.com [benchchem.com]
- 2. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
The Evolving Landscape of E3 Ligase Linkers: A Comparative Analysis of Lenalidomide-Acetylene-Br
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. This guide provides a comparative analysis of Lenalidomide-acetylene-Br, a novel linker building block, in the context of established E3 ligase linkers, offering insights into its potential advantages and disadvantages.
PROTACs are bifunctional molecules that orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] They consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers them. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the POI.[1] While the choice of E3 ligase ligand, most commonly for Cereblon (CRBN) or von Hippel-Lindau (VHL), is crucial, the linker's chemical nature, length, and rigidity profoundly impact the PROTAC's performance, including its degradation efficiency (DC50 and Dmax) and pharmacokinetic properties.[3][4]
This compound is a derivative of lenalidomide, a well-established ligand for the CRBN E3 ligase.[5][6] Its defining feature is the rigid acetylene (B1199291) moiety, which contrasts with the more flexible polyethylene (B3416737) glycol (PEG) or simple alkyl chains commonly employed in PROTAC design. This rigidity can pre-organize the PROTAC molecule, potentially facilitating a more favorable conformation for ternary complex formation.
Performance Comparison of E3 Ligase Linker Types
Direct head-to-head comparative data for PROTACs utilizing this compound against other linkers for the same target protein is not extensively available in the public domain. However, by examining data from various studies on different linker types, we can infer the potential performance characteristics of this rigid linker. The following table summarizes representative data for PROTACs targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4), illustrating the impact of linker composition.
| Target Protein | E3 Ligase | Linker Type | Representative PROTAC | DC50 (nM) | Dmax (%) | Cell Line |
| BTK | CRBN | Lenalidomide-based (flexible) | L18I[7] | <10 | >90 | DLBCL |
| BRD4 | CRBN | Lenalidomide-based (rigid ethynyl) | QCA570[4] | 0.003 (MOLM13) | >90 | MOLM13, MV4;11 |
| BRD4 | VHL | PEG | MZ1[4] | ~25 | >90 | HeLa |
| BRD4 | CRBN | Alkyl | ARV-825[4] | <1 | >90 | Burkitt's Lymphoma |
Data Interpretation: The data highlights that potent degraders can be developed using various linker strategies. The rigid ethynyl (B1212043) linker in QCA570, which shares a similar rigidifying acetylene motif with this compound, resulted in exceptionally high potency for BRD4 degradation in certain cell lines.[4] This suggests that for specific target-E3 ligase pairs, a rigid linker may offer a significant advantage in achieving optimal ternary complex formation. Conversely, flexible PEG and alkyl linkers have also demonstrated excellent degradation capabilities, underscoring that the optimal linker is highly dependent on the specific biological context.[3][4]
The Mechanism of PROTAC-Mediated Protein Degradation
The function of any PROTAC, regardless of its specific components, relies on the same fundamental mechanism. The following diagram illustrates this process.
Caption: The catalytic cycle of a PROTAC, leading to the ubiquitination and proteasomal degradation of a target protein.
Key Considerations for Linker Design
The choice of linker is a multi-faceted decision in PROTAC design. Here are some key considerations:
-
Rigidity vs. Flexibility: Rigid linkers, like those containing acetylene groups, can reduce the entropic penalty of forming the ternary complex, potentially leading to higher potency.[4] However, this rigidity can also introduce conformational constraints that may be detrimental. Flexible linkers, such as PEG chains, offer more conformational freedom, which can be advantageous in accommodating the geometries of different target proteins and E3 ligases.[3]
-
Length: The linker must be of an optimal length to span the distance between the POI and the E3 ligase without inducing steric clashes. This is often determined empirically by synthesizing a library of PROTACs with varying linker lengths.[3]
-
Physicochemical Properties: The linker contributes to the overall physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability. Hydrophilic linkers like PEG can improve solubility, while more hydrophobic alkyl linkers may enhance cell permeability.[3]
Experimental Protocols
To evaluate the efficacy of PROTACs constructed with this compound or other linkers, standardized experimental protocols are essential.
Western Blot for Protein Degradation
This is the most common method to quantify the reduction in the levels of the target protein.
Methodology:
-
Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the extent of protein degradation relative to a vehicle control.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine purified recombinant proteins: the target protein, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase (e.g., CRBN-DDB1 complex), and ubiquitin in an appropriate reaction buffer.
-
PROTAC Addition: Add the PROTAC of interest at various concentrations. Include a no-PROTAC control.
-
Initiation of Reaction: Initiate the ubiquitination reaction by adding ATP. Incubate the reaction mixture at 37°C for a defined period.
-
Analysis: Stop the reaction and analyze the samples by Western blot using an antibody against the target protein to detect the appearance of higher molecular weight polyubiquitinated species.
Experimental Workflow for PROTAC Evaluation
The following diagram outlines a typical workflow for the evaluation and comparison of different PROTACs.
Caption: A generalized workflow for the design, synthesis, and evaluation of novel PROTAC molecules.
Conclusion
The selection of an appropriate linker is a critical step in the development of a successful PROTAC. While flexible linkers have been widely used, the emergence of rigid linkers like this compound offers new avenues for optimizing PROTAC performance. The rigidity of the acetylene moiety has the potential to enhance the formation of a productive ternary complex, possibly leading to increased potency and efficacy. However, the optimal linker strategy remains highly dependent on the specific target protein and E3 ligase pair. Rigorous experimental evaluation, following standardized protocols, is essential to determine the most effective linker for any given targeted protein degradation project. The continued exploration of novel linker chemistries will undoubtedly expand the toolbox for designing the next generation of highly effective PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 5. Lenalidomide - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
Validating Target Degradation by Lenalidomide-Acetylene-Br PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the efficacy of Proteolysis Targeting Chimeras (PROTACs) constructed with a Lenalidomide-acetylene-Br linker. It outlines key experimental methodologies, data presentation standards, and comparative analyses against alternative target degradation technologies. Lenalidomide-based PROTACs recruit the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of a target protein.[1][2][3][4] The acetylene-Br moiety serves as a reactive handle for conjugating a target-binding ligand, forming a heterobifunctional degrader. This guide will walk through the critical steps to characterize the potency and specificity of such a PROTAC.
Mechanism of Action: Lenalidomide-Based PROTACs
This compound PROTACs operate by hijacking the body's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[5][6] The Lenalidomide (B1683929) portion of the PROTAC binds to the CRBN E3 ligase, while the other end of the molecule, functionalized via the acetylene-Br linker, binds to the protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[3][5][7]
Caption: General mechanism of PROTAC-mediated protein degradation.
Key Validation Experiments and Data Presentation
Objective validation of a novel PROTAC requires a suite of quantitative experiments to determine its potency, selectivity, and mechanism of action.
Target Degradation Assessment by Western Blotting
Western blotting is a fundamental technique to visualize and quantify the reduction in the levels of the target protein upon PROTAC treatment.[8][9]
Data Presentation:
The results of a dose-response Western blot experiment can be summarized in the following table. The band intensities are quantified and normalized to a loading control (e.g., GAPDH, β-actin).
| PROTAC Concentration (nM) | Target Protein Level (% of Vehicle) |
| 0 (Vehicle) | 100% |
| 1 | 85% |
| 10 | 55% |
| 100 | 20% |
| 1000 | 15% |
| 10000 | 18% (Hook Effect) |
Experimental Protocol: Western Blotting
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the this compound PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and denature by boiling. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1][8]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific to the target protein and a loading control antibody overnight at 4°C.[1]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the chemiluminescent signal using an imaging system.[1][8]
-
Quantification: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control signal.[8]
Determination of DC₅₀ and Dₘₐₓ
The half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ) are critical parameters for quantifying a PROTAC's potency.[10][11][12] DC₅₀ is the concentration of the PROTAC that induces 50% degradation of the target protein, while Dₘₐₓ represents the maximal percentage of protein degradation achievable.[10][11]
Data Presentation:
These values are derived from the dose-response curve generated from Western blot or other quantitative protein assays.
| Parameter | Value | Cell Line |
| DC₅₀ | 15 nM | MCF-7 |
| Dₘₐₓ | 85% | MCF-7 |
Experimental Protocol: DC₅₀ and Dₘₐₓ Determination
-
Experiment: Perform a dose-response experiment as described for Western blotting, using a wider range of concentrations to ensure capturing the full curve.
-
Data Analysis: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Curve Fitting: Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to calculate the DC₅₀ and Dₘₐₓ values.[10]
Caption: Workflow for determining DC₅₀ and Dₘₐₓ of a PROTAC.
Proteomics-Based Selectivity Profiling
Mass spectrometry-based proteomics is a powerful tool to assess the selectivity of a PROTAC across the entire proteome.[13][14] This is crucial to identify any off-target degradation, which could lead to unwanted side effects.
Data Presentation:
The results can be visualized in a volcano plot and summarized in a table listing significantly downregulated proteins.
| Protein | Log₂ Fold Change | p-value |
| Target Protein | -2.5 | 1.2e-8 |
| Off-target Protein 1 | -1.8 | 3.5e-5 |
| Off-target Protein 2 | -1.5 | 9.1e-4 |
Experimental Protocol: Global Proteomics
-
Sample Preparation: Treat cells with the PROTAC at a concentration known to induce significant degradation (e.g., 10x DC₅₀) and a vehicle control. Lyse the cells and digest the proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]
-
Data Analysis: Process the raw data using software like MaxQuant to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.[15]
Comparative Analysis with Alternatives
The performance of a this compound PROTAC should be benchmarked against other PROTACs and alternative target degradation technologies.
| Technology | Principle | Advantages | Disadvantages |
| Lenalidomide-based PROTAC | Recruits CRBN E3 ligase | Well-established chemistry, potential for oral bioavailability.[4] | Potential for off-target effects related to neosubstrate degradation by CRBN.[2][6] |
| VHL-based PROTAC | Recruits VHL E3 ligase | High specificity, potent degradation.[16] | Can have different degradation kinetics and efficacy compared to CRBN-based PROTACs.[17] |
| Molecular Glues | Induce interaction between E3 ligase and target | Smaller size, better drug-like properties.[15] | Discovery is often serendipitous, rational design is challenging. |
| RNAi (siRNA/shRNA) | Post-transcriptional gene silencing | High specificity | Transient effect, delivery challenges in vivo. |
| CRISPR-Cas9 | Gene editing at the DNA level | Permanent knockout | Potential for off-target gene editing, delivery challenges. |
By systematically applying these validation methodologies, researchers can build a robust data package to support the efficacy and selectivity of novel this compound PROTACs, enabling informed decisions in the drug development process.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Challenges in Small Molecule Proximity-Inducing Compound Development for Targeted Protein Degradation Using the Ubiquitin Proteasomal System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Degradation and PROTACs [promega.sg]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. Research Collection | ETH Library [research-collection.ethz.ch]
- 12. medchemexpress.com [medchemexpress.com]
- 13. nautilus.bio [nautilus.bio]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Degradome analysis to identify direct protein substrates of small-molecule degraders | bioRxiv [biorxiv.org]
- 16. sites.dundee.ac.uk [sites.dundee.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
Western Blot Analysis for Protein Degradation: A Comparative Guide Featuring Lenalidomide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and key considerations for analyzing protein degradation induced by targeted protein degraders, using Lenalidomide (B1683929) as a primary example. We delve into the experimental protocols for Western blot analysis, present data interpretation strategies, and offer insights into alternative approaches. This guide will objectively outline the performance of Western blot analysis and provide supporting experimental context.
Introduction to Targeted Protein Degradation and Lenalidomide
Targeted protein degradation has emerged as a powerful therapeutic strategy, moving beyond simple inhibition to induce the outright elimination of disease-causing proteins. This is often achieved through the use of "molecular glues" or Proteolysis Targeting Chimeras (PROTACs). Lenalidomide, an immunomodulatory drug, functions as a molecular glue, effectively hijacking the cell's natural protein disposal machinery.[1][2] It facilitates the interaction between the Cereblon (CRBN) E3 ubiquitin ligase complex and specific target proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4][5][6][7][8][9][10] This induced proximity leads to the ubiquitination of IKZF1 and IKZF3, marking them for degradation by the proteasome.[3][5][6][7][11] This targeted degradation is central to Lenalidomide's therapeutic effects in multiple myeloma and other hematological malignancies.[1][4][5]
Derivatives of Lenalidomide, such as Lenalidomide-acetylene-Br , are utilized as components in the synthesis of PROTACs. This specific molecule acts as a linker that can be chemically conjugated to a ligand for a different protein of interest, thereby creating a novel PROTAC capable of degrading that new target.[12]
Comparative Analysis of Protein Degradation Using Western Blot
Western blot is a cornerstone technique for monitoring targeted protein degradation. It allows for the semi-quantitative assessment of the reduction in target protein levels following treatment with a degrader molecule like Lenalidomide.[13][14][15]
Key Performance Metrics in Western Blot Analysis of Protein Degradation
| Parameter | Description | Importance in Degradation Studies |
| DC50 | The concentration of the degrader that results in 50% degradation of the target protein. | A key measure of the potency of the degrader molecule. |
| Dmax | The maximum percentage of protein degradation achieved at a given time point. | Indicates the efficacy of the degrader. |
| Time-course | Analysis of protein levels at various time points after treatment. | Reveals the kinetics of protein degradation. |
| Specificity | Assessment of the degradation of the intended target versus other cellular proteins. | Crucial for understanding potential off-target effects. |
Signaling Pathway of Lenalidomide-Induced Protein Degradation
The following diagram illustrates the mechanism of action of Lenalidomide in inducing the degradation of IKZF1/3.
Caption: Lenalidomide acts as a molecular glue, binding to CRBN and inducing the recruitment of IKZF1/3 for ubiquitination and subsequent proteasomal degradation.
Experimental Protocols
A standardized and well-controlled Western blot protocol is essential for obtaining reliable and reproducible data in protein degradation studies.
General Workflow for Western Blot Analysis of Protein Degradation
Caption: A typical workflow for analyzing protein degradation via Western blot, from cell treatment to data analysis.
Detailed Experimental Protocol
1. Cell Culture and Treatment:
-
Seed cells (e.g., multiple myeloma cell line MM.1S) at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with a dose-response range of Lenalidomide (or the degrader of interest) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal protein loading.[14]
3. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Normalize protein samples to the same concentration with lysis buffer.
-
Add Laemmli sample buffer to the lysates and denature by heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
5. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-IKZF1 or anti-IKZF3) overnight at 4°C with gentle agitation.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
6. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
7. Data Analysis and Quantification:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to a loading control (e.g., GAPDH, β-actin, or total protein stain) to correct for variations in loading.[16]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
Data Presentation and Interpretation
Clear and concise data presentation is crucial for comparing the efficacy of different degraders or treatment conditions.
Example Quantitative Data Summary
| Lenalidomide Conc. (µM) | Target Protein Level (Normalized Intensity) | % Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 0.1 | 0.75 | 25% |
| 1 | 0.40 | 60% |
| 10 | 0.15 | 85% |
| 100 | 0.12 | 88% |
This data can then be plotted to determine the DC50 value.
Comparison with Alternative Techniques
While Western blot is a widely used method, other techniques can provide complementary or more high-throughput data for protein degradation studies.
| Technique | Advantages | Disadvantages |
| Western Blot | - Widely accessible- Provides information on protein size- Relatively low cost | - Semi-quantitative- Low throughput- Can be time-consuming and labor-intensive[13] |
| Capillary Western Blot (e.g., Jess) | - Fully automated and faster- More quantitative and reproducible- Higher throughput | - Higher instrument cost- Requires specific consumables |
| HiBiT-based Lytic Assay | - Highly sensitive and quantitative- High-throughput- Simple "add-mix-read" protocol | - Requires genetic engineering of the target protein- Does not provide protein size information |
| Mass Spectrometry (Proteomics) | - Unbiased, global analysis of protein changes- Can identify off-target effects- Highly sensitive and quantitative | - High instrument and analysis cost- Complex data analysis |
Conclusion
Western blot analysis remains a fundamental and accessible tool for characterizing the effects of protein degraders like Lenalidomide. By following standardized protocols and employing careful data analysis, researchers can obtain reliable semi-quantitative data on the potency, efficacy, and kinetics of protein degradation. For higher throughput and more quantitative analysis, alternative methods such as capillary Western blot or HiBiT assays should be considered. The choice of technique will ultimately depend on the specific research question, available resources, and the stage of the drug discovery process.
References
- 1. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The novel mechanism of lenalidomide activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. beyondspringpharma.com [beyondspringpharma.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 11. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
- 12. medkoo.com [medkoo.com]
- 13. selvita.com [selvita.com]
- 14. How to Detect Target Proteins by Western Blot | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Image Analysis and Quantitation for Western Blotting | Bio-Rad [bio-rad.com]
- 16. Quantitative Western Blot Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Analysis of Lenalidomide and Pomalidomide-Based PROTACs in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is its E3 ligase-recruiting ligand. Among the most utilized E3 ligases is Cereblon (CRBN), engaged by ligands derived from immunomodulatory drugs (IMiDs). This guide provides a detailed comparative study of two of the most prominent IMiD-based CRBN ligands: lenalidomide (B1683929) and pomalidomide (B1683931), for an audience of researchers, scientists, and drug development professionals.
Introduction to Lenalidomide and Pomalidomide in PROTAC Design
Lenalidomide and pomalidomide are analogues of thalidomide (B1683933) that function as "molecular glues," inducing a novel protein-protein interaction between CRBN and a target protein, leading to the target's ubiquitination and subsequent degradation by the 26S proteasome.[1][2] When incorporated into a PROTAC, they serve as the "harness" that recruits the CRBN E3 ubiquitin ligase complex.
Both lenalidomide and pomalidomide are potent binders to CRBN, with dissociation constants reported to be in the nanomolar range (~178 nM for lenalidomide and ~157 nM for pomalidomide), demonstrating a higher affinity than the parent compound, thalidomide.[3] While their binding affinities are comparable, pomalidomide is generally considered to be a more potent intrinsic degrader of CRBN's natural neosubstrates, such as the zinc finger transcription factors IKZF1 and IKZF3.[1][2] This inherent activity can sometimes translate to more efficient degradation of the desired target protein when incorporated into a PROTAC, but it may also lead to more pronounced off-target effects.[1][4]
A key consideration in designing these PROTACs is the linker attachment point on the IMiD moiety. Strategic modification, particularly at the C5 position of the phthalimide (B116566) ring, has been shown to be a crucial design element to mitigate the off-target degradation of endogenous zinc finger proteins, a known liability for some pomalidomide-based PROTACs.[1][5]
Comparative Performance Data: Lenalidomide vs. Pomalidomide-Based PROTACs
A classic example involves the well-characterized BET degraders ARV-825 and dBET1. ARV-825 is a pomalidomide-based PROTAC, while dBET1 utilizes a thalidomide-based ligand.[6][7] Both are highly effective degraders, though they also differ in their BET-binding warheads (OTX015 for ARV-825 and JQ1 for dBET1), which complicates a direct comparison of the E3 ligands.[8] However, studies have shown that ARV-825 may exhibit slightly greater potency in some contexts.[6][9]
More direct comparisons have been made in newer generations of PROTACs. For instance, in the development of novel BRD4 degraders, pomalidomide-based versions have sometimes shown superior potency.[10] Conversely, for other targets or specific molecular architectures, lenalidomide-based PROTACs may offer a better selectivity profile.[1][11]
Table 1: Comparative Degradation and Viability Data for BET-Targeting PROTACs
| PROTAC | CRBN Ligand | Target Binder | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) (Viability) | Reference(s) |
| ARV-825 | Pomalidomide | OTX015 | Jurkat | <1 | >95 | ~6.9 | [6],[9] |
| dBET1 | Thalidomide | JQ1 | MM.1S | ~3 | >98 | ~33 | [12] |
| Compound 21 | Pomalidomide | Dihydroquinazolinone | THP-1 | Not specified | >90 | 810 | [10][13] |
Note: Data is compiled from different studies and experimental conditions may vary. DC₅₀ (Degradation Concentration 50) is the concentration of the PROTAC that results in 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of protein degradation achieved. IC₅₀ is the concentration that inhibits 50% of cell viability.
Table 2: Comparative Data for BTK-Targeting PROTACs
| PROTAC | CRBN Ligand | Target Binder | Cell Line | DC₅₀ (nM) | Reference(s) |
| L18I | Lenalidomide | Covalent (BTKC481S) | DLBCL | Low nM | [14] |
| RC-1 | Pomalidomide | Reversible Covalent | MOLM-14 | 6.6 | [15] |
Note: This table illustrates that both lenalidomide and pomalidomide can be used to create highly potent BTK degraders.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the general mechanism of action for CRBN-recruiting PROTACs and a typical experimental workflow for their evaluation.
Detailed Experimental Protocols
Accurate comparison of PROTAC performance relies on standardized and robust experimental methodologies. Below are detailed protocols for key assays cited in this guide.
Western Blot for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)
This protocol is used to quantify the levels of a target protein following PROTAC treatment.[16][17]
Materials:
-
Cancer cell line of interest (e.g., MM.1S, Jurkat)
-
PROTAC compound (Lenalidomide- or Pomalidomide-based) and vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-Actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase during treatment. Allow them to adhere overnight. Treat cells with serial dilutions of the PROTAC compound or vehicle control for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes with occasional vortexing.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control. Plot the percentage of degradation against the log of PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values using non-linear regression.[16]
Cell Viability Assay (IC₅₀ Determination)
The CellTiter-Glo® Luminescent Cell Viability Assay is a common method used to determine the number of viable cells in culture based on the quantification of ATP.[18][19][20]
Materials:
-
Cells and culture medium
-
White, opaque-walled 96-well plates
-
PROTAC compound and vehicle control
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in 90 µL of culture medium in a 96-well plate. Incubate overnight.[18]
-
Compound Treatment: Prepare serial dilutions of the PROTAC. Add 10 µL of the diluted compound or vehicle to the respective wells. Incubate for the desired time (e.g., 72 hours).
-
Assay Execution: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for about 30 minutes.[19]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[19]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[19]
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of PROTAC concentration and use non-linear regression to determine the IC₅₀ value.
Ternary Complex Formation Assays
Assessing the formation of the [Target Protein-PROTAC-E3 Ligase] ternary complex is crucial for understanding a PROTAC's mechanism of action. Several biophysical methods can be employed.[8][21]
Methods Overview:
-
Surface Plasmon Resonance (SPR) / Biolayer Interferometry (BLI): These techniques measure the binding kinetics and affinity of the interactions in real-time. Typically, one protein (e.g., CRBN) is immobilized on a sensor chip, and the target protein is flowed over in the presence of varying concentrations of the PROTAC.[8]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
-
NanoBRET™ Ternary Complex Assay: This is a live-cell assay that measures protein-protein interactions. The target protein is fused to a NanoLuc® luciferase (energy donor), and the E3 ligase (e.g., CRBN) is fused to a HaloTag® protein labeled with a fluorescent acceptor. PROTAC-induced proximity results in Bioluminescence Resonance Energy Transfer (BRET), which can be quantified.[21]
-
AlphaLISA®: This is a bead-based immunoassay where donor and acceptor beads are brought into proximity by the formation of the ternary complex, generating a chemiluminescent signal.
General Protocol Outline (for SPR):
-
Immobilize a purified, tagged E3 ligase complex (e.g., His-tagged CRBN-DDB1) onto a sensor chip (e.g., Ni-NTA).
-
Prepare a series of solutions containing a fixed concentration of the purified target protein and varying concentrations of the PROTAC.
-
Inject these solutions sequentially over the sensor surface.
-
Measure the association and dissociation rates to determine the binding kinetics and affinity of the ternary complex.
-
A "hook effect" may be observed at high PROTAC concentrations, where the formation of binary complexes (PROTAC-Target or PROTAC-CRBN) dominates and prevents efficient ternary complex formation.[8]
Conclusion
The choice between lenalidomide and pomalidomide as a CRBN-recruiting moiety is a critical decision in PROTAC design. Pomalidomide's higher intrinsic degradation activity may lead to more potent on-target effects, but this must be carefully balanced against a potential increase in off-target degradation of neosubstrates like zinc finger proteins.[1][4] Lenalidomide offers a viable and potent alternative, which in some contexts, may provide a superior selectivity profile.[1][11] Ultimately, the optimal choice is target-dependent and requires empirical validation through rigorous experimental evaluation, including careful linker design and comprehensive profiling of both on-target and off-target degradation events. The protocols and data presented in this guide provide a framework for researchers to conduct such comparative studies and make informed decisions in the development of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Bromodomain and BET family proteins as epigenetic targets in cancer therapy: their degradation, present drugs, and possible PROTACs - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07971E [pubs.rsc.org]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. OUH - Protocols [ous-research.no]
- 20. promega.com [promega.com]
- 21. Ternary Complex Formation [promega.com]
A Comparative Guide to the In Vivo Efficacy of Lenalidomide-Based Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of therapeutic agents based on Lenalidomide (B1683929), a cornerstone molecule in the field of targeted protein degradation. While specific data for the research molecule "Lenalidomide-acetylene-Br" is not publicly available, this document focuses on the broader class of Lenalidomide-based degraders, including Proteolysis Targeting Chimeras (PROTACs) and Cereblon E3 Ligase Modulators (CELMoDs). These compounds all leverage the E3 ubiquitin ligase Cereblon (CRBN), the target of Lenalidomide, to induce the degradation of specific disease-causing proteins.[1][2][3]
The data and protocols presented herein are synthesized from publicly available preclinical studies to provide a benchmark for researchers developing novel degraders.
Mechanism of Action: Lenalidomide-Based Degradation
Lenalidomide and its analogs function as "molecular glues."[1][3] They bind to the CRBN protein, which is part of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding alters the surface of CRBN, creating a new interface for recruiting proteins that would not normally be recognized, known as neosubstrates.[1][4] In a PROTAC, the Lenalidomide moiety serves as the E3 ligase binder, connected via a chemical linker to a "warhead" that binds a specific protein of interest. This proximity forces the ubiquitination of the target protein, marking it for destruction by the proteasome.
PROTAC-induced ternary complex formation and subsequent protein degradation.
Comparative In Vivo Efficacy Data
The following table summarizes representative in vivo data from studies on Lenalidomide and related degraders in various cancer models. This allows for an objective comparison of dosing, models, and outcomes.
| Compound/Regimen | Target(s) | In Vivo Model | Dosing Regimen | Key Efficacy Readout(s) | Reference |
| Lenalidomide | IKZF1, IKZF3 | JJN3 Myeloma Xenograft (NOD/SCID mice) | 5 mg/kg, IP, 5 days/week | Significant reduction in tumor volume vs. vehicle.[5] | [5] |
| Lenalidomide + AT-101 | IKZF1/3, Bcl-2, Mcl-1 | KMS-11 Myeloma Xenograft | Lenalidomide + Dexamethasone (Rd) + AT-101 | Significant reduction in tumor burden (T/C = 64.8%) compared to Rd alone. | [6] |
| Lenalidomide + BCG | IKZF1/3, Immunomodulation | MBT-2 Bladder Cancer (Orthotopic) | Lenalidomide + Intravesical BCG | Significant reduction in tumor volume and microvessel density.[7] | [7] |
| BET PROTAC (Lenalidomide-based) | BET family proteins (BRD2/3/4) | Human Cancer Xenograft Models | Varies by specific PROTAC | Dose-dependent tumor growth inhibition and target protein degradation in tumor tissue. | |
| ERRα PROTAC | Estrogen-Related Receptor Alpha | MDA-MB-231 Xenograft (CD-1 mice) | 100 mg/kg, IP, every 8 hours (4 doses) | Demonstrated in vivo protein knockdown.[8] | [8] |
T/C: Treatment vs. Control tumor volume/burden percentage. IP: Intraperitoneal.
Detailed Experimental Protocols
A standardized protocol is crucial for evaluating and comparing the in vivo efficacy of novel degraders. Below is a generalized methodology for a tumor xenograft study, synthesized from established practices for PROTAC evaluation.[9][]
Protocol: In Vivo Efficacy Assessment in a Subcutaneous Xenograft Model
-
Animal Model Selection:
-
Cell Culture and Implantation:
-
Culture the desired human cancer cell line (e.g., multiple myeloma line JJN3 or prostate cancer line PC3) under standard sterile conditions.[5]
-
Harvest cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of serum-free media and Matrigel (or PBS) to a final concentration of ~5 x 10^6 cells per 100 µL.
-
Implant the cell suspension subcutaneously into the flank of each mouse.[8]
-
-
Tumor Growth Monitoring and Group Randomization:
-
Allow tumors to establish and grow. Monitor tumor volume 2-3 times weekly using digital calipers. Tumor volume is typically calculated using the formula: (Length x Width²) / 2.
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically n=8-10 mice per group) to ensure a uniform distribution of tumor sizes.[9]
-
-
Compound Formulation and Administration:
-
Formulation: Prepare the PROTAC or degrader in a suitable vehicle. A common vehicle for preclinical studies is 5% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, and 85% PBS.[9] The compound should be fully dissolved, which may require warming and sonication.[9] Prepare fresh formulations daily.
-
Administration: Administer the compound solution to the treatment groups via the planned route (e.g., intraperitoneal injection, oral gavage) and schedule (e.g., daily for 21 days).[9] The control group receives the vehicle only.
-
-
Efficacy and Tolerability Assessment:
-
Continue to monitor tumor volume and body weight throughout the study to assess efficacy and toxicity, respectively.
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean volume of treated tumors / Mean volume of control tumors)] x 100.[9]
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed effects.
-
Pharmacodynamic (PD) Analysis: To confirm the mechanism of action, tumor tissues can be processed to measure the level of the target protein via methods like Western blotting, mass spectrometry, or immunohistochemistry.[12]
-
Workflow for a typical in vivo xenograft efficacy study.
References
- 1. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. ashpublications.org [ashpublications.org]
- 5. The anti-tumoral effect of lenalidomide is increased in vivo by hypoxia-inducible factor (HIF)-1α inhibition in myeloma cells | Haematologica [haematologica.org]
- 6. AT-101 Enhances the Antitumor Activity of Lenalidomide in Patients with Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lenalidomide augments the efficacy of bacillus Calmette-Guerin (BCG) immunotherapy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic in vivo protein knockdown by small-molecule PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 11. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Head-to-Head Comparison of Lenalidomide-Based Linkers for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1] A critical component of PROTAC design is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. For PROTACs that hijack the Cereblon (CRBN) E3 ligase, lenalidomide (B1683929) and its analogs are frequently employed as the CRBN-binding motif. The nature of the linker—its length, composition, and attachment point—profoundly influences the efficacy, selectivity, and physicochemical properties of the resulting degrader.[2][3]
This guide provides a comprehensive head-to-head comparison of different lenalidomide-based linkers, summarizing key experimental data and providing detailed methodologies to aid in the rational design of novel PROTACs.
The Critical Role of the Linker in PROTAC Function
The linker in a PROTAC is not merely a passive spacer but plays an active role in facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] Key functions of the linker include:
-
Dictating Ternary Complex Geometry: The length and rigidity of the linker control the relative orientation of the target protein and the E3 ligase, which is crucial for efficient ubiquitin transfer.
-
Influencing Physicochemical Properties: The linker's composition affects the solubility, permeability, and metabolic stability of the PROTAC.
-
Modulating Binding Affinity and Cooperativity: The linker can impact the binding affinities of the PROTAC for both the target protein and the E3 ligase, as well as the cooperativity of ternary complex formation.
Comparative Analysis of Lenalidomide-Based Linkers
The choice of linker chemistry offers a wide range of possibilities for optimizing PROTAC performance. The most common linker types include polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and more rigid structures incorporating elements like alkynes or heterocyclic rings.[2] The point of attachment on the lenalidomide scaffold is also a critical variable, with the 4-amino group being a common site for modification.[1]
Data Summary: Performance of Different Linker Types
The following tables summarize quantitative data from hypothetical comparative studies on PROTACs targeting Bromodomain-containing protein 4 (BRD4), all utilizing lenalidomide as the CRBN ligand but with varying linker compositions and lengths.
Table 1: Impact of Linker Length (PEG Linkers) on BRD4 Degradation
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | CRBN Binding (Kd, nM) | Ternary Complex Cooperativity (α) |
| LEN-PEG2-BRD4 | PEG | 8 | 50 | 85 | 150 | 5 |
| LEN-PEG4-BRD4 | PEG | 14 | 15 | 95 | 145 | 15 |
| LEN-PEG6-BRD4 | PEG | 20 | 25 | 90 | 155 | 10 |
| LEN-PEG8-BRD4 | PEG | 26 | 60 | 80 | 160 | 3 |
Note: This data is illustrative. Actual values will vary depending on the target protein and specific experimental conditions.
Table 2: Impact of Linker Composition on BRD4 Degradation
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Microsomal Stability (t½, min) |
| LEN-PEG4-BRD4 | PEG | 14 | 15 | 95 | 5.2 | 120 |
| LEN-Alkyl10-BRD4 | Alkyl Chain | 10 | 35 | 92 | 8.1 | 95 |
| LEN-Rigid-BRD4 | Alkynyl | 12 | 10 | 98 | 6.5 | 150 |
Note: This data is illustrative. Actual values will vary depending on the target protein and specific experimental conditions.
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of PROTAC development. The following are detailed protocols for key experiments used to characterize and compare lenalidomide-based linkers.
Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the binding affinity of the PROTAC to the CRBN E3 ligase.[4][5]
Materials:
-
His-tagged CRBN/DDB1 complex
-
Terbium (Tb)-conjugated anti-His antibody
-
Fluorescently labeled tracer ligand (e.g., a derivative of thalidomide)
-
Test PROTACs
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the test PROTACs in assay buffer.
-
In a 384-well plate, add a constant concentration of the His-CRBN/DDB1 complex and the Tb-anti-His antibody.
-
Add the fluorescent tracer to the wells.
-
Add the serially diluted test PROTACs or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 620 nm for terbium and 665 nm for the tracer).
-
Calculate the IC50 values from the competition binding curves and determine the dissociation constant (Kd) using the Cheng-Prusoff equation.
Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)
ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation.[6] This data can be used to calculate the cooperativity factor (α), which indicates how the binding of one component influences the binding of the other.
Materials:
-
Purified target protein (e.g., BRD4)
-
Purified E3 ligase complex (e.g., CRBN/DDB1)
-
Test PROTAC
-
ITC buffer (e.g., degassed PBS)
Procedure:
-
Binary Binding (PROTAC to E3 Ligase):
-
Load the E3 ligase solution into the sample cell of the calorimeter.
-
Load the PROTAC solution into the injection syringe.
-
Perform a series of injections of the PROTAC into the E3 ligase solution while monitoring the heat changes.
-
Integrate the heat-change peaks to generate a binding isotherm and fit the data to a suitable binding model to determine KD1.
-
-
Binary Binding (PROTAC to Target Protein):
-
Repeat the process above with the target protein in the sample cell to determine KD2.
-
-
Ternary Complex Formation:
-
Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.
-
Load the PROTAC solution into the injection syringe.
-
Perform the titration of the PROTAC into the pre-formed E3 ligase-target protein complex.
-
Analyze the data to determine the apparent KD for ternary complex formation.
-
-
Cooperativity Calculation:
-
The cooperativity factor (α) is calculated as the ratio of the binary binding affinities to the ternary binding affinity. A value of α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.
-
Protein Degradation Assay (Western Blot)
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[7][8][9]
Materials:
-
Cell line expressing the target protein (e.g., HeLa cells for BRD4)
-
Cell culture reagents
-
Test PROTAC and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test PROTAC or vehicle control for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein per lane of an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Visualizing Key Processes
To better understand the underlying biological processes and experimental workflows, the following diagrams are provided.
Caption: The catalytic cycle of a CRBN-recruiting PROTAC.
Caption: Experimental workflow for quantifying protein degradation.
Conclusion
The rational design of lenalidomide-based linkers is a critical step in the development of potent and selective PROTACs.[2] As demonstrated, linker length and composition have a profound impact on degradation efficiency, physicochemical properties, and overall PROTAC performance. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of different linker strategies. By carefully optimizing the linker, researchers can unlock the full therapeutic potential of targeted protein degradation. While the provided data is illustrative, it underscores the importance of empirical testing to identify the optimal linker for a given target protein. The continued exploration of novel linker chemistries will undoubtedly lead to the development of next-generation degraders with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. 【PROTAC Accelerator】Human Cereblon Binding Kit: High-Efficiency Screening, Empowering Drug Development! - Shanghai VKEY Biotechnologies Co.,Ltd. [vkeybio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 3.4. Western Blot and Protein Degradation Assay [bio-protocol.org]
Validating Ternary Complex Formation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the validation of ternary complex formation is a critical step in the development of molecular glue degraders and PROTACs. This guide provides a comparative overview of key experimental methods for validating the formation of a ternary complex involving a Lenalidomide-based molecule, the E3 ligase Cereblon (CRBN), and a target neosubstrate. We will also discuss the utility of specialized chemical probes such as Lenalidomide-acetylene-Br.
The efficacy of molecular glues like Lenalidomide hinges on their ability to induce a stable ternary complex between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] Rigorous experimental validation of this complex is therefore paramount. A variety of biophysical, cellular, and proteomic approaches are employed to quantify the formation, stability, and kinetics of this critical interaction.
Comparison of Key Validation Methods
Here, we compare the most common methods for validating ternary complex formation, highlighting their strengths and weaknesses.
| Method | Principle | Key Parameters Measured | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of molecules to a sensor chip. | Binding affinity (KD), association rate (kon), dissociation rate (koff), cooperativity (α). | Real-time, label-free kinetic data.[2][3] High sensitivity. | Requires specialized equipment. Protein immobilization can sometimes affect activity. |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of white light reflected from a biosensor tip upon molecular binding. | Binding affinity (KD), association rate (kon), dissociation rate (koff). | Real-time, label-free. Higher throughput than SPR.[4] | Lower sensitivity than SPR. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon molecular binding. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | Provides a complete thermodynamic profile of the interaction.[4] Label-free, in-solution. | Low throughput, requires large amounts of protein.[2] |
| NanoBRET™ Ternary Complex Assay | Bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged protein and a fluorescently labeled HaloTag® fusion protein. | In-cell ternary complex formation, kinetic stability of the complex.[5][6] | Live-cell assay, providing biologically relevant context.[7] High-throughput compatible. | Requires genetic modification of proteins. Indirect measurement of binding. |
| Pull-down Assays followed by Western Blot or Mass Spectrometry | Utilizes an immobilized "bait" (e.g., a biotinylated probe like this compound) to capture interacting partners ("prey") from a cell lysate. | Identification of interacting partners. | Can identify unknown binding partners. Relatively straightforward to perform. | Generally qualitative or semi-quantitative. Prone to false positives/negatives. |
| X-ray Crystallography / Cryo-EM | Provides high-resolution structural information of the ternary complex. | Atomic-level details of the interactions within the complex. | Definitive evidence of ternary complex formation and interaction interfaces. | Technically challenging, requires large amounts of pure, stable complex. |
The Role of this compound
This compound is a chemical probe that can be a valuable tool for validating ternary complex formation, particularly within proteomic workflows.[8] The key features of this molecule are:
-
Lenalidomide moiety: This part of the molecule binds to the E3 ligase CRBN.
-
Acetylene (B1199291) group: This functional group is a "handle" for "click chemistry".[9][10] It can be used to attach other molecules, such as a biotin (B1667282) tag for pull-down assays or a fluorescent dye for imaging.
-
Bromo-alkane chain: This provides a linker to which other functionalities can be attached.
The primary application of this compound is in pull-down assays to identify the neosubstrates that form a ternary complex with CRBN in the presence of the Lenalidomide core. By attaching a biotin tag to the acetylene group, the entire complex (Biotin-Lenalidomide-CRBN-Neosubstrate) can be captured from a cell lysate using streptavidin beads. The captured proteins can then be identified by Western blot or mass spectrometry.
Experimental Protocols
Surface Plasmon Resonance (SPR) Assay for Ternary Complex Formation
This protocol provides a general workflow for an SPR experiment to measure the kinetics of ternary complex formation.
1. Materials:
-
Purified, biotinylated E3 ligase (e.g., CRBN/DDB1 complex)
-
Purified target protein (neosubstrate)
-
Lenalidomide or its analog
-
SPR instrument and sensor chips (e.g., Streptavidin-coated)
-
Running buffer (e.g., HBS-EP+)
2. Procedure:
-
Immobilization: Immobilize the biotinylated E3 ligase onto the streptavidin sensor chip.
-
Binary Interaction (Control): Inject increasing concentrations of the target protein alone over the immobilized E3 ligase to measure the binary interaction.
-
Binary Interaction (Ligand): Inject increasing concentrations of the Lenalidomide analog over the immobilized E3 ligase.
-
Ternary Complex Formation: Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the Lenalidomide analog.
-
Injection: Inject the solutions from step 4 over the immobilized E3 ligase.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 binding) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).[11]
-
Cooperativity Calculation: Calculate the cooperativity factor (α) by dividing the KD of the binary target protein-E3 ligase interaction by the KD of the ternary complex formation. An α value greater than 1 indicates positive cooperativity.
NanoBRET™ Ternary Complex Assay in Live Cells
This protocol outlines the general steps for a NanoBRET™ assay to monitor ternary complex formation in living cells.
1. Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression vector for the target protein fused to NanoLuc® luciferase.
-
Expression vector for the E3 ligase component (e.g., CRBN) fused to HaloTag®.
-
HaloTag® NanoBRET™ 618 Ligand.
-
Nano-Glo® Live Cell Reagent.
-
Lenalidomide or its analog.
-
Optional: Proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein.[6]
2. Procedure:
-
Transfection: Co-transfect the mammalian cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.
-
Cell Plating: Plate the transfected cells into a white, 96-well assay plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag® fusion protein.
-
Compound Treatment: Add serial dilutions of the Lenalidomide analog to the cells. If desired, pre-treat with a proteasome inhibitor.
-
Substrate Addition: Add the Nano-Glo® Live Cell Reagent.
-
Signal Measurement: Measure the donor emission (luminescence at 460 nm) and the acceptor emission (fluorescence at 618 nm) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the compound concentration to determine the EC50 for ternary complex formation.
Visualizing the Molecular Mechanism
The following diagrams illustrate the key signaling pathway and a general experimental workflow for validating ternary complex formation.
Caption: Lenalidomide binds to CRBN, inducing a conformational change that allows for the recruitment of a neosubstrate protein, leading to its ubiquitination and proteasomal degradation.
Caption: A multi-pronged approach combining biophysical, cellular, and proteomic methods is recommended for robust validation of ternary complex formation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. aragen.com [aragen.com]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. 三重複合体の形成 [promega.jp]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. Click Chemistry for Target Engagement Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
Comparative Analysis of Lenalidomide-acetylene-Br in Cross-Reactivity Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Lenalidomide-acetylene-Br, a derivative of the immunomodulatory drug Lenalidomide, focusing on its potential cross-reactivity profile. As a key component in the development of Proteolysis Targeting Chimeras (PROTACs), understanding the binding characteristics and off-target effects of this molecule is critical for the design of selective and potent therapeutics.
This compound serves as a linker, incorporating the Lenalidomide moiety to engage the E3 ubiquitin ligase Cereblon (CRBN)[1][2][3]. While direct cross-reactivity studies on this compound are not extensively available in public literature, a comprehensive understanding of its potential interactions can be inferred from the vast body of research on its parent compound, Lenalidomide.
Understanding the Core Interaction: Lenalidomide and Cereblon
Lenalidomide exerts its therapeutic effects by binding to CRBN, a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex[4][5][6][7]. This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates[4][6][7]. The primary known neosubstrates of Lenalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)[4][6][7].
The interaction between the glutarimide (B196013) moiety of Lenalidomide and a hydrophobic pocket within the thalidomide-binding domain of CRBN is crucial for its activity[5]. The isoindolinone ring of Lenalidomide is solvent-exposed and plays a key role in recruiting neosubstrates to the E3 ligase complex[5].
Inferred Cross-Reactivity Profile of this compound
The chemical structure of this compound retains the core glutarimide and isoindolinone rings of Lenalidomide, with the addition of an acetylene-bromide linker at the 4-position of the isoindolinone ring[1]. Given that the glutarimide moiety is the primary determinant of CRBN binding, it is highly probable that this compound maintains a strong and selective affinity for CRBN, similar to its parent compound.
The cross-reactivity of this compound will therefore be largely dictated by the neosubstrate profile of the Lenalidomide-CRBN complex. Any protein that is a substrate of the Lenalidomide-bound CRBN E3 ligase complex could be considered a potential "off-target" in a context where the intended target is different.
Comparative Data on Lenalidomide and its Derivatives
The following table summarizes key binding and activity data for Lenalidomide, which can be used as a baseline for predicting the behavior of this compound.
| Compound | Target | Assay Type | Value | Reference |
| Lenalidomide | CRBN | Co-immunoprecipitation | Binds to CRBN | [4] |
| Lenalidomide | IKZF1 Degradation | Immunoblot | Induces degradation | [4] |
| Lenalidomide | IKZF3 Degradation | Immunoblot | Induces degradation | [4] |
Experimental Protocols for Cross-Reactivity Assessment
To experimentally determine the cross-reactivity profile of this compound, a combination of proteomic and targeted protein analysis techniques can be employed.
Global Proteomic Profiling by Mass Spectrometry
This method provides an unbiased view of changes in the cellular proteome upon treatment with the compound.
Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293T, multiple myeloma cell lines) and treat with either DMSO (vehicle control) or this compound at a desired concentration and time point.
-
Cell Lysis: Harvest cells and lyse using a buffer containing protease and phosphatase inhibitors to ensure protein integrity.
-
Protein Digestion: Quantify protein concentration, and digest proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (Optional but Recommended): For quantitative comparison, label peptides from different treatment groups with isobaric tags (e.g., TMT, iTRAQ).
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Data Analysis: Identify and quantify proteins using a proteomics software suite. Compare protein abundance between the treated and control groups to identify proteins that are up- or down-regulated, indicating potential off-target effects.
Competitive Binding Assay (AlphaScreen)
This assay can be used to determine the binding affinity of this compound to CRBN in a high-throughput format.
Protocol:
-
Reagents: Biotinylated CRBN, acceptor beads conjugated to an anti-CRBN antibody, and donor beads.
-
Assay Principle: In the absence of a competitor, the biotinylated CRBN binds to the acceptor beads, bringing them in close proximity to the donor beads, generating a signal. A competing ligand will disrupt this interaction, leading to a decrease in signal.
-
Procedure:
-
Add a fixed concentration of biotinylated CRBN and acceptor beads to the wells of a microplate.
-
Add increasing concentrations of this compound (or a known binder like Lenalidomide as a positive control).
-
Add donor beads and incubate.
-
Read the plate on an AlphaScreen-compatible reader.
-
-
Data Analysis: Plot the signal intensity against the log of the competitor concentration and fit the data to a suitable model to determine the IC50 value, which can be converted to a Ki (inhibition constant).
Immunoblotting for Target Degradation
This technique is used to confirm the degradation of specific proteins of interest identified from proteomic screens or based on known Lenalidomide neosubstrates.
Protocol:
-
Cell Treatment and Lysis: Treat cells and prepare lysates as described for the proteomics protocol.
-
SDS-PAGE and Protein Transfer: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., IKZF1, IKZF3, or a potential off-target).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Wash the membrane again and add a chemiluminescent substrate.
-
-
Detection: Detect the signal using a chemiluminescence imager. A decrease in the band intensity corresponding to the protein of interest in the treated sample compared to the control indicates degradation.
Visualizing Key Pathways and Workflows
To aid in the understanding of the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: Mechanism of action for a PROTAC utilizing this compound to induce target protein degradation via the CRL4-CRBN E3 ligase pathway.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
A Comparative Analysis of the Degradation Efficiency of Novel Lenalidomide-Based PROTACs
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a promising therapeutic modality. This guide provides a comparative analysis of the degradation efficiency of three hypothetical Lenalidomide-acetylene-Br derived PROTACs—PROTAC-A, PROTAC-B, and PROTAC-C—all designed to target the epigenetic reader protein BRD4. By linking a BRD4-binding moiety to a lenalidomide-derived Cereblon (CRBN) E3 ligase ligand, these molecules are engineered to induce the ubiquitination and subsequent proteasomal degradation of BRD4.
This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating and comparing the performance of novel PROTACs. The following sections present quantitative data on degradation potency and efficacy, detailed experimental protocols for key assays, and visualizations of the underlying biological mechanisms and experimental workflows.
Quantitative Comparison of PROTAC Degradation Efficiency
The degradation efficiency of PROTAC-A, PROTAC-B, and PROTAC-C was evaluated in the human leukemia cell line, MV4-11, after a 24-hour treatment period. The key metrics for comparison are the DC50, which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the Dmax, which is the maximum percentage of protein degradation achieved. Cellular viability was also assessed to determine the functional consequence of BRD4 degradation, with the IC50 value indicating the concentration at which 50% of cell growth is inhibited.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| PROTAC-A | BRD4 | MV4-11 | 25 | 92 | 50 |
| PROTAC-B | BRD4 | MV4-11 | 10 | 95 | 18 |
| PROTAC-C | BRD4 | MV4-11 | 75 | 80 | 120 |
This table presents hypothetical data for illustrative purposes.
Based on this data, PROTAC-B demonstrates the highest potency and efficacy, with the lowest DC50 and highest Dmax values, which translates to the most potent anti-proliferative effect as indicated by the lowest IC50 value.
Experimental Protocols
Detailed methodologies for the key experiments performed to generate the comparative data are provided below.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This protocol is used to quantify the levels of a target protein in cells following treatment with a PROTAC.
Materials:
-
Cell line of interest (e.g., MV4-11)
-
PROTAC compounds (dissolved in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the target protein and a loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight if applicable. Treat cells with a serial dilution of the PROTACs for the desired duration (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer.[1] Scrape the cells and collect the lysate.[1]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.[1]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[1] Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1][2]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[1] Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[1]
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1][2] After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[2]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[1]
Cell Viability Assay (IC50 Determination)
This protocol measures the effect of PROTAC treatment on cell proliferation and viability.
Materials:
-
Cell line of interest
-
PROTAC compounds
-
Opaque-walled 96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of culture medium.[3]
-
Compound Treatment: Prepare serial dilutions of the PROTACs in culture medium. Add the diluted compounds to the respective wells. Include a vehicle-only control.[3]
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.[3]
-
Assay Measurement: Equilibrate the plate and the cell viability reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).[4]
-
Signal Detection: Mix the contents on an orbital shaker to induce cell lysis and stabilize the luminescent signal.[4] Measure the luminescence using a plate-reading luminometer.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability percentage against the PROTAC concentration and fit a dose-response curve to determine the IC50 value.[4]
Visualizations
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the signaling pathway of PROTAC-mediated protein degradation and the general workflow for assessing and comparing PROTAC efficiency.
Caption: PROTAC-mediated degradation of a target protein.
Caption: Workflow for comparing PROTAC degradation efficiency.
References
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of Lenalidomide-acetylene-Br
This document provides immediate safety and logistical guidance for the proper handling and disposal of Lenalidomide-acetylene-Br, a specialized research chemical. As an analog of lenalidomide (B1683929) and a brominated organic compound, this substance requires stringent disposal procedures due to its potential biological activity and chemical hazards. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Hazard Assessment and Safety Data
This compound should be handled as a hazardous substance. Its parent compound, lenalidomide, is a known teratogen analogous to thalidomide, and it may cause damage to organs through prolonged exposure.[1][2][3] The acetylene (B1199291) and bromine moieties introduce additional chemical considerations. A Safety Data Sheet (SDS) for a structurally similar compound, Lenalidomide-acetylene-C5-COOH, identifies several hazards that should be assumed to apply to this compound in the absence of specific data.[4]
Table 1: Summary of Potential Hazards
| Hazard Category | Classification | Key Precautionary Actions |
|---|---|---|
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[4] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[1][2] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Wear protective gloves. Wash hands and skin thoroughly after handling.[4] |
| Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Wear eye protection (safety glasses/goggles).[4] |
| Respiratory Irritation | Category 3 (May cause respiratory irritation) | Avoid breathing dust. Use only in a well-ventilated area or fume hood.[1][4] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 (Causes damage to organs) | Do not breathe dust.[1][2] |
| Environmental Hazard | Halogenated Organic Compound | Avoid release to the environment. Do not dispose of down the drain.[2][5] |
Detailed Disposal Protocol
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this material be disposed of in regular trash or flushed down the sanitary sewer system. [2][6][7]
Personnel Protective Equipment (PPE) Required:
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Preparing the Waste Container:
-
Use a designated, leak-proof waste container clearly labeled "Halogenated Organic Waste."
-
The label should also list the chemical constituents, including "this compound" and any solvents used.
-
Keep the container securely closed when not in active use and store it in a well-ventilated, designated satellite accumulation area with secondary containment.[11]
-
-
Disposal of Unused Product and Contaminated Materials:
-
Solid Waste: Carefully transfer any solid or powdered this compound into the Halogenated Organic Waste container. Conduct this transfer in a chemical fume hood to prevent inhalation of dust.[1]
-
Solutions: If the compound is in a solution with an organic solvent, pour the solution directly into the liquid Halogenated Organic Waste container.
-
Contaminated Labware: Disposable items such as gloves, weighing paper, pipette tips, and contaminated wipes must be placed in a designated container for solid halogenated waste.[1] Do not overfill the container.
-
-
Handling Spills:
-
Should a spill occur, ensure the area is well-ventilated and restrict access.
-
Do not allow the material to enter drains.[2]
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).[8][11]
-
For solid spills, gently cover the area with a damp paper towel to avoid raising dust before carefully sweeping the material up.[2]
-
Place all cleanup materials into the Halogenated Organic Waste container.
-
Decontaminate the spill area twice with an appropriate solvent (e.g., ethanol), collecting all cleaning materials as hazardous waste.[2]
-
-
Final Disposal:
-
Once the waste container is full (not exceeding 90% capacity), ensure it is tightly sealed and properly labeled.
-
Arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
The recommended final disposal method for this type of waste is high-temperature incineration in a facility equipped with an afterburner and scrubber to handle halogenated compounds.[1]
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. packageinserts.bms.com [packageinserts.bms.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. chemtalk.com.au [chemtalk.com.au]
- 6. viatris.com [viatris.com]
- 7. camberpharma.com [camberpharma.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. ehs.providence.edu [ehs.providence.edu]
Essential Safety and Logistical Information for Handling Lenalidomide-acetylene-Br
This guide provides crucial safety and logistical protocols for the handling and disposal of Lenalidomide-acetylene-Br. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure a safe laboratory environment and minimize exposure to this potent compound.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to prevent exposure to this compound. The required PPE varies based on the specific handling task.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)[1] | - Chemical-resistant apron- Head covering- Chemical-resistant boots or shoe covers |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves- Chemical-resistant apron over lab coat | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator (if aerosols or vapors are generated) |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE. Gloves should be powder-free and meet ASTM Standard D-6978-(05)-13 for resistance to permeation by chemotherapy drugs.[1]
Operational Plan: Step-by-Step Handling Procedures
A clear and concise plan for handling potent compounds like this compound is essential to prevent contamination and ensure safety.[2]
1. Preparation:
-
Designate a specific handling area, such as a certified chemical fume hood or a biological safety cabinet.
-
Ensure proper ventilation.
-
Assemble all necessary equipment and PPE before starting any work.
-
Minimize the quantity of the compound to be handled.[3]
2. Handling:
-
Always wear the appropriate PPE.[2]
-
Avoid direct skin and eye contact.
-
Implement measures to prevent the generation of aerosols and dust.[3]
-
Use wet-wiping techniques for cleaning surfaces to minimize dust.[2]
-
Decontaminate all equipment immediately after use.[2]
3. Weighing and Solution Preparation:
-
If weighing a solid, perform this task within a containment system like a fume hood or glove box. Use a disposable weigh boat.[2]
-
When preparing a solution, slowly add the solvent to the compound to avoid splashing.[2]
4. Experimental Procedures:
-
Conduct all manipulations of the compound within the designated and controlled handling area.[2]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
All materials contaminated with this compound, including gloves, gowns, weigh boats, and cleaning materials, must be considered hazardous waste.
-
Use thick, leak-proof plastic bags, clearly labeled as "HAZARDOUS DRUG-RELATED WASTES" or "CYTOTOXIC WASTE".[6] These bags should be of a different color from regular laboratory trash bags.[6]
-
Place these bags inside a covered and clearly labeled waste container.[6]
-
Needle and sharps containers should also be specifically labeled as "HAZARDOUS DRUG WASTE ONLY".[6]
Disposal Method:
-
Hazardous pharmaceutical waste must be treated at a permitted facility before final disposal.[7]
-
The most common and recommended method for the disposal of cytotoxic and hazardous pharmaceutical waste is high-temperature incineration by a licensed waste disposal company.[7][8]
-
Never dispose of this compound or its waste down the drain.[2]
Container Disposal:
-
Before disposing of empty containers, they should be decontaminated.
-
All labels on the empty container must be obliterated or removed before disposal to prevent misuse.[2]
Emergency Procedures
In the event of accidental exposure or spillage, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | - Immediately remove contaminated clothing.- Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[4][9]- Seek medical attention if irritation persists.[4] |
| Eye Contact | - Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[4][9]- Remove contact lenses, if present and easy to do.[9]- Seek immediate medical attention.[4] |
| Inhalation | - Move the individual to fresh air immediately.[4]- If breathing is difficult, provide oxygen.- If not breathing, give artificial respiration.[4]- Seek immediate medical attention. |
| Ingestion | - Do NOT induce vomiting.- Rinse the mouth with water.[9]- Seek immediate medical attention. |
| Spillage | - Evacuate the immediate area.- Wear appropriate PPE, including a respirator, before attempting to clean the spill.- Cover the spill with an absorbent material.- Carefully collect the spilled material and absorbent into a labeled hazardous waste container.- Decontaminate the spill area with an appropriate cleaning agent. |
Visual Guides
The following diagrams illustrate key workflows for handling and disposal to ensure safety and compliance.
Caption: Workflow for the safe handling of potent chemical compounds.
Caption: Step-by-step process for the safe disposal of contaminated waste.
Caption: Logical flow for responding to accidental exposure or spillage.
References
- 1. ohsinsider.com [ohsinsider.com]
- 2. benchchem.com [benchchem.com]
- 3. hse.gov.uk [hse.gov.uk]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. viatris.com [viatris.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
